Stachyose tetrahydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21.H2O/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;/h6-23,25-38H,1-5H2;1H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBMRUQRXAFOAH-KTDNCYJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10094-58-3, 470-55-3 | |
| Record name | Stachyose tetrahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10094-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stachyose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Stachyose tetrahydrate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stachyose (B150584) tetrahydrate, a non-digestible tetrasaccharide, is emerging as a significant functional food ingredient and potential therapeutic agent. Composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, its primary mechanism of action is centered on its role as a prebiotic. By selectively promoting the proliferation of beneficial gut microbiota, stachyose tetrahydrate modulates the host's immune system and metabolic functions, primarily through the production of short-chain fatty acids (SCFAs). This guide provides an in-depth overview of the chemical structure, physicochemical properties, analytical methodologies, and biological activities of this compound, with a focus on its impact on gut health and associated signaling pathways.
Chemical Structure and Identification
Stachyose is a tetrasaccharide with the systematic IUPAC name β-D-Fructofuranosyl O-α-D-galactopyranosyl-(1→6)-O-α-D-galactopyranosyl-(1→6)-α-D-glucopyranoside. It is commonly found in its tetrahydrate form.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate |
| Molecular Formula | C24H42O21·4H2O |
| CAS Number | 10094-58-3 |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its application in research and product development.
Table 2: Physicochemical Properties of Stachyose and its Tetrahydrate Form
| Property | Stachyose (Anhydrous) | This compound |
| Molecular Weight | 666.58 g/mol | 738.64 g/mol |
| Melting Point | 170 °C[1] | 95-105 °C |
| Density | 1.84 g/cm³ (20 °C)[1][2] | Not available |
| Optical Rotation ([α]D) | +131.3°[1] | Not available |
| Solubility | - Water: 50 mg/mL (clear, colorless)[1]- DMSO: Soluble- Ethanol: Insoluble | - Water: 100 mg/mL[3]- DMSO: 100 mg/mL[3]- Ethanol: Insoluble[3] |
| Appearance | White to off-white solid | White to off-white crystalline powder |
Natural Sources and Extraction
Stachyose is naturally present in a variety of plants, particularly in legumes such as soybeans and green beans. The primary method for its commercial extraction is water extraction, valued for its simplicity and environmental friendliness.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
Objective: To quantify stachyose in a sample matrix.
Methodology:
-
Instrumentation: HPLC system with a refractive index (RI) detector.
-
Column: Amino Propyl (NH2) Column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Standard Preparation: Prepare a stock solution of this compound in deionized water. Create a series of working standards by diluting the stock solution to concentrations ranging from 0.5 mg/mL to 5.0 mg/mL.[4]
-
Sample Preparation:
-
Solid Samples: Weigh approximately 1 g of the homogenized sample, add 20 mL of deionized water, and extract using ultrasonication for 30 minutes. Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter.[4]
-
Liquid Samples: Dilute the sample with deionized water to bring the expected stachyose concentration within the calibration range and filter through a 0.45 µm syringe filter.[4]
-
-
Analysis: Inject the standards and samples onto the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of stachyose in the samples from the calibration curve.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pharmacokinetic Studies
Objective: To determine the concentration of stachyose in biological matrices like plasma.
Methodology:
-
Instrumentation: LC-MS/MS system.
-
Chromatography:
-
Mass Spectrometry:
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of stachyose.
Methodology:
-
Instrumentation: NMR Spectrometer (e.g., 600 MHz).[7]
-
Solvent: Deuterated water (D2O).[7]
-
Experiments:
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the proton and carbon environments.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within each monosaccharide residue.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for determining the glycosidic linkages between the sugar units.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing further confirmation of the glycosidic linkages and the overall 3D structure.
-
-
Biological Activity and Signaling Pathways
The primary biological function of this compound is its prebiotic activity. Being indigestible by human enzymes, it reaches the colon intact where it is fermented by beneficial gut bacteria.
Prebiotic Mechanism and SCFA Production
Stachyose selectively stimulates the growth of probiotic bacteria such as Bifidobacterium and Akkermansia. This fermentation process leads to the production of short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate.
Modulation of Host Signaling Pathways
SCFAs produced from stachyose fermentation act as signaling molecules that influence various host physiological processes, particularly gut barrier function and inflammation.
Gut Barrier Integrity: SCFAs, especially butyrate, serve as an energy source for colonocytes and enhance the integrity of the intestinal barrier. They upregulate the expression of tight junction proteins such as occludin and ZO-1. This is potentially mediated through the activation of signaling pathways like ERK1/2 and the inhibition of pathways that promote inflammation, such as NF-κB and MAPK.[8][9]
Anti-inflammatory Effects: SCFAs can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a key regulator of pro-inflammatory cytokine production. They can also modulate the activity of immune cells.
References
- 1. STACHYOSE | 470-55-3 [chemicalbook.com]
- 2. stachyose hydrate from stachys tuberifera [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A LC-MS/MS method for the determination of stachyose in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stachyose | C24H42O21 | CID 439531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Enhancing gut barrier integrity: Upregulation of tight junction proteins by chitosan oligosaccharide through the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tight Junction Proteins at the Crossroads of Inflammation, Barrier Function, and Disease Modulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stachyose Tetrahydrate Biosynthesis Pathway in Plants
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to Stachyose (B150584) and the Raffinose (B1225341) Family Oligosaccharides (RFOs)
Stachyose is a non-reducing tetrasaccharide belonging to the Raffinose Family Oligosaccharides (RFOs), a class of α-galactosyl derivatives of sucrose (B13894).[1][2][3] Structurally, stachyose consists of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[2][4] RFOs are the second most abundant group of soluble carbohydrates in the plant kingdom after sucrose and are nearly ubiquitous.[1][2] This family also includes the trisaccharide raffinose and the pentasaccharide verbascose (B1348371).[1]
RFOs, including stachyose, are central to plant physiology. They function as significant transport and storage carbohydrates and are crucial for protecting plants against various abiotic stresses such as cold, drought, and high salinity.[1][5][6] They are particularly concentrated in seeds, where their presence is linked to desiccation tolerance, longevity, and overall vigor.[1][3] The roles of RFOs as osmoprotectants, membrane stabilizers, and antioxidants make their biosynthesis a critical area of study for developing stress-tolerant crops.[1][7]
The Core Biosynthesis Pathway of Stachyose
In higher plants, the synthesis of stachyose is predominantly carried out through a galactinol-dependent pathway.[1][6] This multi-step enzymatic process occurs in the cytoplasm and involves the sequential addition of galactose moieties to a sucrose molecule, with galactinol (B1212831) acting as the galactose donor.[1][8][9]
Step 1: Galactinol Synthesis The pathway is initiated by the enzyme Galactinol Synthase (GolS) (EC 2.4.1.123).[5] GolS catalyzes the transfer of a galactose unit from UDP-galactose to myo-inositol, resulting in the formation of galactinol.[1][8] This is widely regarded as the committed and primary regulatory step in the entire RFO biosynthesis pathway.[1][10][11]
Reaction: UDP-galactose + myo-inositol → Galactinol + UDP
Step 2: Raffinose Synthesis Next, Raffinose Synthase (RS) (EC 2.4.1.82) facilitates the transfer of a galactose unit from galactinol to a sucrose molecule.[9] This reaction produces the trisaccharide raffinose and releases myo-inositol, which can be recycled for further galactinol synthesis.[1][8]
Reaction: Galactinol + Sucrose → Raffinose + myo-inositol
Step 3: Stachyose Synthesis The final step in stachyose formation is catalyzed by Stachyose Synthase (STS) (EC 2.4.1.67).[9] This enzyme transfers a second galactose unit from another galactinol molecule to raffinose, yielding the tetrasaccharide stachyose.[1][9][12]
Reaction: Galactinol + Raffinose → Stachyose + myo-inositol
Further elongation of the chain can occur; for instance, verbascose can be synthesized by adding another galactose unit to stachyose, a reaction that can also be catalyzed by a multifunctional Stachyose Synthase in some species.[1][12]
Regulation and Subcellular Localization
The biosynthesis of stachyose is tightly regulated, primarily at the transcriptional level, in response to developmental cues and environmental stress.[1] Abiotic stresses like drought, cold, and salinity are potent inducers of the pathway, leading to the upregulation of biosynthesis genes, particularly GolS.[1][11] Transcription factors, such as Heat Shock Factors (HSFs), have been shown to directly regulate the expression of GolS1, linking stress signaling to RFO accumulation.[13]
Immunocytochemical studies in plants like Cucurbita pepo (squash) and Cucumis melo (melon) have localized the enzymes for stachyose synthesis.[14][15] The pathway is active in both photosynthetic mesophyll cells and specialized companion cells in the minor veins known as intermediary cells.[14][16] However, the synthesis is predominantly associated with these intermediary cells.[14][15] This specific localization is crucial for the "polymer trap model" of phloem loading, where sucrose synthesized in the mesophyll diffuses into intermediary cells, is converted into larger RFOs like stachyose, and is thus "trapped" and concentrated for long-distance transport.[2]
Quantitative Data on Stachyose Biosynthesis
The accumulation of stachyose and the activity of its biosynthetic enzymes vary significantly among plant species, tissues, and environmental conditions.
Table 1: Stachyose Content in Select Plant Species (Seeds/Meal)
| Plant Family | Species | Stachyose Content (mg/g of defatted meal) |
| Leguminosae | Soybean (Glycine max) | 14 - 67 |
| Leguminosae | Pea (Pisum sativum) | 25 - 60 |
| Leguminosae | Lentil (Lens culinaris) | 20 - 45 |
| Data compiled from literature, exact values can vary by cultivar and environmental conditions.[3][17] |
Table 2: Representative Stachyose Accumulation Under Abiotic Stress
| Plant Organ | Treatment | Stachyose Content (mg/g dry weight) | Fold Increase |
| Leaf | Control | ~1.5 | - |
| Leaf | Cold Stress (4°C for 7 days) | ~6.0 | 4.0x |
| Root | Control | ~0.8 | - |
| Root | Drought Stress (10 days) | ~3.2 | 4.0x |
| Illustrative data based on trends reported in stress studies.[2] |
Table 3: Kinetic Parameters of RFO Biosynthesis Enzymes
| Enzyme | Plant Source | Substrate | Km (mM) | Vmax (units) |
| Galactinol Synthase (GS) | In vitro system | myo-inositol | 2 - 15 | Not specified |
| Raffinose Synthase (RS) | In vitro system | Sucrose | 2 - 25 | Not specified |
| Stachyose Synthase (STS) | Lentil (Lens culinaris) | Raffinose | 28 | 9.09 nkat/mg protein |
| Data sourced from in vitro and purification studies.[18][19] |
Key Experimental Protocols
Precise analysis of the stachyose pathway requires robust methodologies for metabolite quantification and enzyme activity assessment.
Protocol: RFO Extraction and Quantification by HPAE-PAD
This protocol outlines a common method for extracting and quantifying RFOs from plant tissues using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), which offers high sensitivity and resolution.[1][20]
1. Sample Preparation:
-
Harvest plant tissue (e.g., leaves, seeds) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[1]
-
Lyophilize the tissue until completely dry (approx. 48 hours).
-
Grind the dried tissue to a fine, homogenous powder. Store at -80°C if not analyzed immediately.[1]
2. Extraction:
-
Weigh approximately 20-50 mg of powdered tissue into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% (v/v) ethanol.[1]
-
Incubate the mixture at 80°C for 1 hour, vortexing every 15 minutes to ensure thorough extraction.[1]
-
Centrifuge at 14,000 x g for 10 minutes.
-
Carefully transfer the supernatant containing the soluble carbohydrates to a new tube.
3. Sample Cleanup (Optional but Recommended):
-
To remove interfering compounds, the extract can be passed through a C18 solid-phase extraction (SPE) column.
-
Dry the final extract under a vacuum or nitrogen stream and resuspend in a known volume of ultrapure water before analysis.
4. HPAE-PAD Analysis:
-
System: An HPAE-PAD system (e.g., Dionex) equipped with a gold electrode.
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ series).
-
Elution: Use a gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) to separate the different sugars. A typical run time is 20-30 minutes.[20]
-
Quantification: Identify and quantify peaks by comparing retention times and peak areas to those of authentic standards (myo-inositol, galactinol, sucrose, raffinose, stachyose).[20]
Protocol: Galactinol Synthase (GolS) Activity Assay
This assay measures the activity of the key regulatory enzyme, GolS, in a crude protein extract.[1]
1. Protein Extraction:
-
Grind ~200 mg of frozen plant tissue to a fine powder in liquid nitrogen.
-
Homogenize the powder in 1 mL of ice-cold Extraction Buffer (e.g., 100 mM HEPES-KOH pH 7.5, 5 mM DTT, 1 mM EDTA, protease inhibitors).
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude protein extract.[1]
-
Determine the total protein concentration using a Bradford assay.[1]
2. Enzyme Assay:
-
Set up the reaction in a microcentrifuge tube on ice:
-
50 µL Assay Buffer (100 mM HEPES-KOH, pH 7.0)
-
10 µL of 20 mM UDP-galactose
-
10 µL of 40 mM myo-inositol
-
20 µL of crude protein extract (~50-100 µg total protein)
-
Deionized water to a final volume of 100 µL.[1]
-
-
Include a negative control (e.g., boiled extract or no substrate).
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by heating at 95°C for 5 minutes.
-
Centrifuge to pellet denatured protein and analyze the supernatant.
3. Product Quantification:
-
Quantify the amount of galactinol produced using the HPAE-PAD method described in Protocol 5.1.
-
Calculate the specific activity as µmol of galactinol produced per minute per mg of protein.
Conclusion
The stachyose tetrahydrate biosynthesis pathway is a fundamental component of plant metabolism, with profound implications for carbon allocation, transport, and environmental stress resilience. The pathway's core reactions, catalyzed by GolS, RS, and STS, are tightly regulated in response to both developmental programs and external stimuli. A thorough understanding of this pathway, supported by robust quantitative and analytical methods, provides a powerful toolkit for researchers. For drug development professionals, understanding plant oligosaccharides can inform the study of prebiotics and other bioactive compounds. For scientists in agriculture, manipulating this pathway holds significant promise for enhancing crop durability and yield in the face of a changing climate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Stachyose - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 9. Biosynthesis of Raffinose and Stachyose from Sucrose via an In Vitro Multienzyme System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress on the function of galactinol synthase gene family in plants [zjnyxb.cn]
- 11. Comprehensive analysis of the GALACTINOL SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health? [frontiersin.org]
- 13. Galactinol synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Localization of galactinol, raffinose, and stachyose synthesis in Cucurbita pepo leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Distribution and immunolocalization of stachyose synthase in Cucumis melo L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stachyose Synthesis in Source Leaf Tissues of the CAM Plant Xerosicyos danguyi H. Humb - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification and characterization of a stachyose synthase gene controlling reduced stachyose content in soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Purification and characterization of stachyose synthase from lentil (Lens culinaris) seeds: galactopinitol and stachyose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A reliable and rapid method for soluble sugars and RFO analysis in chickpea using HPAEC-PAD and its comparison with HPLC-RI - PubMed [pubmed.ncbi.nlm.nih.gov]
Stachyose Tetrahydrate: A Deep Dive into its Prebiotic Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Stachyose (B150584), a non-digestible tetrasaccharide, has garnered significant attention within the scientific community for its potent prebiotic properties. This technical guide elucidates the core mechanism of action by which stachyose tetrahydrate modulates the gut microbiota, enhances intestinal barrier function, and influences host physiology. Through a comprehensive review of in vitro and in vivo studies, this document details the selective fermentation of stachyose by beneficial gut bacteria, the subsequent production of short-chain fatty acids (SCFAs), and the downstream effects on host signaling pathways. Quantitative data from key studies are summarized, experimental protocols are detailed, and crucial molecular interactions are visualized to provide a thorough understanding for researchers, scientists, and drug development professionals.
Introduction
Stachyose is a functional oligosaccharide belonging to the raffinose (B1225341) family, composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[1] Due to its α-galactosidic linkages, stachyose resists hydrolysis by human digestive enzymes in the upper gastrointestinal tract, allowing it to reach the colon intact.[2][3] In the colon, it serves as a selective substrate for beneficial microorganisms, thereby qualifying as a prebiotic.[2][4] This guide explores the intricate mechanisms through which stachyose exerts its health-promoting effects, focusing on its role in shaping the gut microbial ecosystem and modulating host-microbe interactions.
Core Mechanism of Action: Selective Fermentation and Metabolite Production
The primary mechanism of stachyose as a prebiotic lies in its selective fermentation by specific gut bacteria. This process leads to a shift in the composition and activity of the gut microbiota and the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs).
Modulation of Gut Microbiota Composition
In vitro and in vivo studies have consistently demonstrated that stachyose supplementation significantly alters the gut microbial landscape. It selectively promotes the proliferation of beneficial bacteria, such as Bifidobacterium and Lactobacillus, while inhibiting the growth of potential pathogens.[2][5][6][7]
A study on the in vitro fermentation of stachyose using human fecal microbiota showed a significant increase in the relative abundance of Bifidobacterium, Faecalibacterium, Lactobacillus, and Prevotella.[5] Conversely, the relative abundance of potentially pathogenic genera like Bacteroides and Escherichia-Shigella was significantly reduced.[5] Similarly, research on obese children revealed that stachyose supplementation in vitro led to an increase in Bifidobacterium and Faecalibacterium and a decrease in Escherichia-Shigella, Parabacteroides, Eggerthella, and Flavonifractor.[6][7] In animal models, stachyose has been shown to increase the abundance of Akkermansia muciniphila, a bacterium known for its beneficial effects on gut barrier function and metabolic health.[8][9]
Table 1: Effects of Stachyose on Gut Microbiota Composition (In Vitro Human Fecal Fermentation)
| Bacterial Genus | Change with Stachyose Supplementation | Reference |
| Bifidobacterium | Increased | [5][6] |
| Faecalibacterium | Increased | [5][6] |
| Lactobacillus | Increased | [5] |
| Prevotella | Increased | [5] |
| Bacteroides | Decreased | [5] |
| Escherichia-Shigella | Decreased | [5][6] |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of stachyose by gut bacteria leads to the production of SCFAs, mainly acetate (B1210297), propionate (B1217596), and butyrate (B1204436).[5][10] These metabolites play a crucial role in maintaining gut homeostasis and have systemic effects on host health.
-
Acetate: The most abundant SCFA, acetate serves as an energy source for peripheral tissues and is a substrate for the synthesis of cholesterol and fatty acids.[7]
-
Propionate: Primarily produced by Bacteroidetes, propionate is mainly utilized by the liver for gluconeogenesis and has been shown to have hypocholesterolemic effects.[6]
-
Butyrate: The preferred energy source for colonocytes, butyrate strengthens the gut barrier, has anti-inflammatory properties, and can induce apoptosis in cancer cells.[5]
In vitro fermentation studies have demonstrated that stachyose significantly increases the production of acetate and butyrate.[5] One study found that after 24 hours of fermentation, stachyose led to a significant increase in acetate and butyrate concentrations, while the levels of isobutyric acid, pentanoic acid, and isopentanoic acid, which are often associated with protein fermentation, decreased.[5]
Table 2: Short-Chain Fatty Acid Production from In Vitro Stachyose Fermentation
| Short-Chain Fatty Acid | Change with Stachyose Supplementation | Reference |
| Acetate | Increased | [5][6] |
| Propionate | Reduced | [6] |
| Butyrate | Increased | [5] |
| Isobutyric Acid | Decreased | [5] |
| Pentanoic Acid | Decreased | [5] |
| Isopentanoic Acid | Decreased | [5] |
Enhancement of Intestinal Barrier Function
A robust intestinal barrier is crucial for preventing the translocation of harmful substances, such as lipopolysaccharides (LPS), from the gut lumen into the bloodstream. Stachyose has been shown to enhance gut barrier integrity through multiple mechanisms.
Upregulation of Tight Junction Proteins
Stachyose supplementation has been found to increase the expression of tight junction proteins, such as occludin and zonula occludens-1 (ZO-1), which are critical for maintaining the integrity of the intestinal epithelial barrier.[8][9][11] In a study using germ-free mice transplanted with human infant fecal microbiota, stachyose intake led to increased expression of occludin and ZO-1.[8]
Modulation of Mucin Production
Mucins, produced by goblet cells, form a protective layer that lubricates the intestinal surface and prevents direct contact of microbes with the epithelium. Dietary stachyose at a concentration of 5% was shown to significantly increase mucin-2 (MUC2) secretion in juvenile turbot.[11]
Immunomodulatory Effects
The gut microbiota and its metabolites play a pivotal role in shaping the host immune system. Stachyose, by modulating the gut ecosystem, exerts significant immunomodulatory effects.
Anti-inflammatory Action
Stachyose has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and modulating inflammatory signaling pathways. In a study with germ-free mice, stachyose reduced the levels of lipopolysaccharide (LPS), IL-1β, IL-17, and TNF-α by downregulating the expression of NF-κB.[8] Another study showed that stachyose could inhibit the TLR4/NF-κB signaling pathway, a key pathway in inflammatory responses, both in vitro in LPS-stimulated macrophages and in vivo in a mouse model of colitis.[12]
Modulation of Immune Cell Populations
Stachyose has been shown to influence the distribution of immune cells. In high-fat diet-fed mice, stachyose supplementation antagonized the decrease in the peripheral CD4+ T cell population.[13][14]
Signaling Pathways and Experimental Workflows
Stachyose Fermentation and SCFA Production Pathway
References
- 1. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]
- 2. Comparing Stachyose Powder with Other Prebiotic Supplements Article - ArticleTed - News and Articles [articleted.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Therapeutic impact of stachyose on hyperlipidaemia caused by a high-fat diet in mice as revealed by gut microbiota and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characteristics of stachyose-induced effects on gut microbiota and microbial metabolites in vitro associated with obesity in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characteristics of stachyose-induced effects on gut microbiota and microbial metabolites in vitro associated with obesity in children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stachyose increases intestinal barrier through Akkermansia muciniphila and reduces gut inflammation in germ-free mice after human fecal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. yanxianli.com [yanxianli.com]
- 12. Study on the anti-inflammatory effect of stachyose by inhibiting TLR4/NF-κB signalling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regulatory Effects of Stachyose on Colonic and Hepatic Inflammation, Gut Microbiota Dysbiosis, and Peripheral CD4+ T Cell Distribution Abnormality in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of Stachyose tetrahydrate in plant physiology
An In-depth Technical Guide on the Role of Stachyose (B150584) Tetrahydrate in Plant Physiology
Introduction
Stachyose, a non-reducing tetrasaccharide, is a prominent member of the Raffinose (B1225341) Family Oligosaccharides (RFOs), a class of soluble carbohydrates second only to sucrose (B13894) in abundance within the plant kingdom.[1] Structurally, stachyose consists of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, with the full chemical structure being α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside.[2] It is naturally found in a wide variety of plants, accumulating primarily in seeds, roots, and tubers.[2] As a key physiological compound, stachyose is implicated in several core plant processes, including long-distance carbon transport, carbohydrate storage, and mediating responses to environmental stress.[1][3][4] This guide provides a comprehensive technical overview of the biosynthesis, transport, and multifaceted functions of stachyose in plant physiology, supplemented with quantitative data, detailed experimental protocols, and pathway diagrams for researchers, scientists, and drug development professionals.
Biochemistry of Stachyose
Biosynthesis Pathway
The primary route for stachyose synthesis in plants is the galactinol-dependent pathway, which occurs in the cytoplasm.[5][6] This pathway involves the sequential addition of galactose units to a sucrose molecule.
-
Galactinol (B1212831) Synthesis : The pathway begins with the synthesis of the galactosyl donor, galactinol. Galactinol synthase (GolS) catalyzes the transfer of galactose from UDP-galactose to myo-inositol, forming galactinol.[5][7][8]
-
Raffinose Synthesis : Raffinose synthase (RS) then transfers a galactose unit from galactinol to sucrose, producing the trisaccharide raffinose.[5][7][9]
-
Stachyose Synthesis : Finally, stachyose synthase (STS) catalyzes the transfer of a second galactose unit from galactinol to raffinose, forming the tetrasaccharide stachyose.[5][7][9] This reaction is reversible.[9]
In some plant tissues, particularly leaves, a galactinol-independent pathway exists where galactan:galactan galactosyltransferase (GGT) can synthesize higher RFOs like stachyose by transferring a galactosyl moiety from one RFO molecule to another.[5][9][10]
Catabolism
During processes like seed germination, stored stachyose is hydrolyzed by α-galactosidase enzymes.[2] This enzymatic breakdown releases galactose, glucose, and fructose, which serve as a readily available energy source for the metabolic needs of the growing seedling.[2] The activity of α-galactosidase peaks as RFO levels decline, ensuring an efficient conversion of stored oligosaccharides into usable monosaccharides.[2]
Physiological Roles of Stachyose
Carbon Transport and Storage
In many plant families, including Cucurbitaceae and Fabaceae, stachyose is a primary form of sugar transported long distances via the phloem.[2][3][10] This transport is often facilitated by a symplastic loading mechanism known as the "polymer trap model". In this system, sucrose synthesized in leaf mesophyll cells diffuses into specialized intermediary cells through plasmodesmata.[1] Inside these cells, sucrose is converted into the larger oligosaccharides raffinose and stachyose.[1] Due to their increased size, these RFOs are unable to diffuse back into the mesophyll and are effectively "trapped" within the phloem, establishing a concentration gradient that drives the bulk flow of sugars to sink tissues like roots, fruits, and seeds.[1][4]
In addition to transport, stachyose serves as a significant carbon storage compound, particularly in the seeds and vegetative storage organs of legumes and other species.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Identification and characterization of a stachyose synthase gene controlling reduced stachyose content in soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of Raffinose and Stachyose from Sucrose via an In Vitro Multienzyme System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Raffinose synthase enhances drought tolerance through raffinose synthesis or galactinol hydrolysis in maize and Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health? [frontiersin.org]
- 10. portlandpress.com [portlandpress.com]
Stachyose Tetrahydrate (CAS No. 10094-58-3): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stachyose (B150584) tetrahydrate, a naturally occurring tetrasaccharide, is gaining significant attention in the scientific community for its potential therapeutic applications. As a functional oligosaccharide, it primarily acts as a prebiotic, modulating the gut microbiota and influencing various physiological processes. This technical guide provides an in-depth overview of the physicochemical properties, biological activities, and underlying mechanisms of action of stachyose tetrahydrate. Detailed experimental protocols for its analysis and evaluation are also presented to facilitate further research and development.
Physicochemical Properties
This compound is a white to off-white crystalline powder with a slightly sweet taste.[1][2] It is a non-reducing sugar, stable under acidic and high-temperature conditions.[3] Its structure consists of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 10094-58-3 | [1][7] |
| Molecular Formula | C₂₄H₄₂O₂₁·4H₂O | [7][8] |
| Molecular Weight | 738.64 g/mol | [1][8][9] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 95-105 °C | [1][10] |
| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [1][11] |
| Optical Rotation | +133° (c=5, H₂O) | [1] |
| Sweetness | Approximately 28% that of sucrose | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for Stachyose
| Technique | Key Observations/Data | Reference(s) |
| ¹H-NMR | Complex spectrum with multiple overlapping signals in the carbohydrate region (approx. 3.5-5.5 ppm). Anomeric protons are typically found in the downfield region. | [12][13] |
| ¹³C-NMR | Resonances for anomeric carbons appear in the 90-110 ppm region. Other carbon signals are found between 60-85 ppm. | [12] |
| Mass Spectrometry | ESI-MS (Negative Ion Mode): [M-H]⁻ at m/z 665.2. | [12] |
| FTIR | Characteristic broad O-H stretching band and C-O stretching vibrations typical of carbohydrates. | [13] |
Biological Activity and Mechanism of Action
The primary biological role of stachyose is as a prebiotic, influencing the composition and metabolic activity of the gut microbiota. It also exhibits direct effects on certain cell types, including cancer cells.
Prebiotic Effects on Gut Microbiota
Stachyose is not hydrolyzed by human digestive enzymes and reaches the colon intact, where it is selectively fermented by beneficial bacteria.[3]
-
Stimulation of Beneficial Bacteria: In vitro and in vivo studies have demonstrated that stachyose significantly promotes the growth of beneficial bacteria such as Bifidobacterium, Lactobacillus, Faecalibacterium, and Akkermansia.[7][8][14]
-
Inhibition of Pathogenic Bacteria: Conversely, stachyose has been shown to decrease the abundance of potentially harmful bacteria, including Escherichia-Shigella and Clostridium.[7][8]
-
Production of Short-Chain Fatty Acids (SCFAs): Fermentation of stachyose by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate.[8][15] These SCFAs contribute to a lower colonic pH, creating an environment that is less favorable for pathogens and providing an energy source for colonocytes.
Anti-Cancer and Apoptotic Effects
Stachyose has been shown to have a direct inhibitory effect on human colon cancer cells.
-
Induction of Apoptosis in Caco-2 Cells: Stachyose induces apoptosis in Caco-2 human colon adenocarcinoma cells in a dose-dependent manner.[1][3]
-
Mechanism of Apoptosis: The apoptotic mechanism involves the caspase-dependent mitochondrial pathway.[1] Stachyose treatment leads to a decrease in the mitochondrial membrane potential, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2.[1] This results in the release of cytochrome C from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to programmed cell death.[1][10]
Table 3: Inhibitory Effects of Stachyose on Caco-2 Cell Proliferation
| Stachyose Concentration (mg/mL) | Cell Inhibitory Rate (%) |
| 0.4 | 15.31 ± 3.20 |
| 0.8 | 28.45 ± 2.10 |
| 1.6 | 40.23 ± 5.70 |
| 3.2 | 55.67 ± 4.50 |
| (Data from a study on Caco-2 cells)[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis and biological evaluation of this compound.
Quantification of Stachyose by HPLC-RID
This method is suitable for the quantification of stachyose in various samples.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index Detector (RID).
-
Column: A carbohydrate analysis column, such as an amino-based or ligand-exchange column (e.g., COSMOSIL Sugar-D, 4.6 x 250 mm).
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 0.5-1.25 mL/min.
-
Column Temperature: 30-35°C.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase to generate a calibration curve.
-
Sample Preparation: Dissolve the sample in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Compare the peak area of stachyose in the sample to the calibration curve to determine its concentration.
In Vitro Cell Proliferation (MTT) Assay
This assay assesses the effect of stachyose on the viability and proliferation of cells, such as Caco-2.
-
Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.[13]
-
Treatment: Treat the cells with various concentrations of this compound dissolved in serum-free medium for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of MTT solvent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat Caco-2 cells with stachyose as described in the MTT assay protocol.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry.
Measurement of Mitochondrial Membrane Potential (ΔΨm) with JC-1
JC-1 is a cationic dye that indicates mitochondrial health.
-
Cell Treatment: Treat cells with stachyose as previously described. Include a positive control treated with a mitochondrial membrane potential disruptor like CCCP.
-
JC-1 Staining: Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
Caspase Activity Assay
This assay measures the activity of key apoptotic enzymes, caspases-3 and -9.
-
Cell Lysis: Lyse the stachyose-treated cells using a lysis buffer provided in a commercial caspase activity assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the reaction buffer and the specific colorimetric or fluorometric substrate for caspase-3 (DEVD-pNA) or caspase-9 (LEHD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Calculation: Determine the caspase activity based on the signal intensity, normalized to the protein concentration.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of proteins involved in apoptosis.
-
Protein Extraction: Extract total protein from stachyose-treated and control cells.
-
Protein Quantification: Determine the protein concentration of the extracts.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, cytochrome C, cleaved caspase-3, and cleaved caspase-9, as well as a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression.
In Vitro Fecal Fermentation
This model simulates the fermentation of stachyose by the human gut microbiota.
-
Fecal Slurry Preparation: Collect fresh fecal samples from healthy donors and prepare a fecal slurry (e.g., 10-20% w/v) in an anaerobic phosphate (B84403) buffer.
-
Fermentation Medium: Prepare a basal nutrient medium that supports the growth of gut bacteria.
-
Fermentation Setup: In an anaerobic chamber, add the fecal slurry and this compound (as the substrate) to the fermentation medium in sealed vessels. Include a control without stachyose.
-
Incubation: Incubate the vessels at 37°C for a specified period (e.g., 24-48 hours).
-
Sample Collection: At different time points, collect samples for microbiota and metabolite analysis.
16S rRNA Gene Sequencing and Analysis
This method is used to characterize the composition of the gut microbiota.
-
DNA Extraction: Extract total bacterial DNA from the fecal fermentation samples.
-
PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing (e.g., on an Illumina MiSeq platform).
-
Bioinformatic Analysis:
-
Quality Filtering: Filter the raw sequencing reads to remove low-quality sequences.
-
OTU/ASV Picking: Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Taxonomic Assignment: Assign taxonomy to the OTUs/ASVs using a reference database (e.g., SILVA, Greengenes).
-
Diversity Analysis: Calculate alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) indices.
-
Statistical Analysis: Identify differentially abundant taxa between the stachyose-treated and control groups.
-
Visualizations
Caption: Stachyose-induced apoptosis signaling pathway in Caco-2 cells.
Caption: Experimental workflow for investigating stachyose-induced apoptosis.
Caption: Workflow for assessing the prebiotic effects of stachyose.
Conclusion
This compound is a promising functional food ingredient and potential therapeutic agent. Its well-established prebiotic effects, coupled with its ability to induce apoptosis in colon cancer cells, highlight its multifaceted biological activities. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this compound in human health and disease. Future research should focus on elucidating the precise molecular interactions of stachyose with gut microbial enzymes and host cell receptors to fully unravel its mechanisms of action and to develop targeted applications.
References
- 1. Frontiers | A species-level identification pipeline for human gut microbiota based on the V3-V4 regions of 16S rRNA [frontiersin.org]
- 2. In Vitro Fermentation of Selected Prebiotics and Their Effects on the Composition and Activity of the Adult Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GitHub - jianhong/16S_pipeline: 16S RNA microbiome pipeline [github.com]
- 4. researchgate.net [researchgate.net]
- 5. 101.200.202.226 [101.200.202.226]
- 6. dwscientific.com [dwscientific.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. abcam.com [abcam.com]
- 9. kumc.edu [kumc.edu]
- 10. A Pipeline for Reproducible Human 16S rRna Microbiome Analysis - ProQuest [proquest.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. bosterbio.com [bosterbio.com]
- 13. In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
An In-depth Technical Guide to the Enzymatic Hydrolysis of Stachyose Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic hydrolysis of stachyose (B150584) tetrahydrate, a key process in food technology, nutrition, and potentially, therapeutic development. Stachyose, a tetrasaccharide, is a member of the Raffinose (B1225341) Family Oligosaccharides (RFOs) found in various plants, including beans and soybeans.[1][2][3] While it possesses prebiotic properties, its accumulation can cause gastrointestinal discomfort in humans and other monogastric animals who lack the necessary digestive enzymes.[1][4][5] Enzymatic hydrolysis offers a precise method to break down stachyose, enhancing nutritional value and enabling further applications.
Introduction to Stachyose
Stachyose is a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[3][6][7][8] Specifically, its structure is gal(α1→6)gal(α1→6)glc(α1↔2β)fru.[3] As a functional oligosaccharide, it can selectively promote the growth of beneficial gut bacteria.[8][9] However, the absence of the α-galactosidase enzyme in the human small intestine prevents its digestion, leading to fermentation in the large intestine and subsequent flatulence.[4][10] This necessitates its removal or conversion in various food products.
Core Mechanism of Enzymatic Hydrolysis
The primary enzymatic route for stachyose hydrolysis involves the cleavage of α-1,6-glycosidic bonds by the enzyme α-galactosidase (EC 3.2.1.22).[5][10] This process occurs sequentially.
-
Step 1: α-galactosidase first cleaves the terminal α-1,6-linked galactose residue from stachyose. This reaction yields one molecule of galactose and one molecule of the trisaccharide raffinose .
-
Step 2: The same enzyme then acts on raffinose, cleaving its terminal α-1,6-linked galactose residue. This produces another molecule of galactose and one molecule of sucrose (B13894) .
-
Step 3 (Optional): If invertase or sucrase activity is present, the resulting sucrose can be further hydrolyzed into glucose and fructose (B13574) .
Upon complete hydrolysis, one mole of stachyose yields two moles of galactose, one mole of glucose, and one mole of fructose.[6][7][11]
An alternative, less common pathway involves the enzyme β-D-fructofuranosidase (invertase, EC 3.2.1.26). This enzyme can cleave the α1↔2β glycosidic linkage between the glucose and fructose units in stachyose, releasing fructose and producing manninotriose.[12]
Quantitative Data on Stachyose Hydrolysis
The efficiency of enzymatic hydrolysis is dependent on the source of the enzyme and the reaction conditions. Below are tables summarizing key quantitative data from various studies.
Table 1: Optimal Reaction Conditions for α-Galactosidases
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Gibberella fujikuroi | 5.5 - 6.0 | 55 | [13] |
| Tremella aurantialba | 5.0 | 54 | [14] |
| Termitomyces eurrhizus | 5.0 | 60 | [5] |
| Debaryomyces hansenii UFV-1 | - | 60 | [10] |
| Lactosphaera pasteurii | 5.5 | 45 | [15] |
| Aspergillus niger | 4.8 | 60 | [15] |
| Leptothrix cholodnii (β-D-fructofuranosidase) | 6.5 | 50 | [12][16] |
Table 2: Enzyme Kinetic Parameters (Michaelis-Menten Constant, Km)
The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value suggests a higher affinity.
| Enzyme Source | Substrate | Km (mM) | Reference |
| Debaryomyces hansenii UFV-1 | Stachyose | 9.66 | [10] |
| Debaryomyces hansenii UFV-1 | Raffinose | 16 | [10] |
| Debaryomyces hansenii UFV-1 | Melibiose | 2.01 | [10] |
| Debaryomyces hansenii UFV-1 | pNP-α-Gal | 0.30 | [10] |
| Fungal α-Galactosidase | Stachyose | 4.47 | [17] |
| Fungal α-Galactosidase | Raffinose | 15.1 | [17] |
Table 3: Hydrolysis Efficiency and Product Yields
| Enzyme Source | Substrate/Medium | Time (h) | Temperature (°C) | Hydrolysis Completion | Reference |
| Gibberella fujikuroi | Soymilk | 3 | 55 | Complete hydrolysis of stachyose | [13] |
| Tremella aurantialba | Stachyose Solution | 6 | 50 | Complete hydrolysis of stachyose | [14] |
| Debaryomyces hansenii UFV-1 | Soymilk | 4 | 60 | 100% reduction of stachyose and raffinose | [10] |
| Leptothrix cholodnii (β-D-fructofuranosidase) | 2% Stachyose | 24 | 40 | Complete hydrolysis | [12][16] |
| Leptothrix cholodnii (β-D-fructofuranosidase) | 2% Raffinose | 8 | 40 | Complete hydrolysis | [12][16] |
| Immobilized α-Galactosidase | Soymilk | - | 37 | 92.3% hydrolysis of stachyose | [18] |
Experimental Protocols
This section outlines a generalized methodology for the enzymatic hydrolysis of stachyose and the subsequent analysis of its products.
Materials
-
This compound
-
α-Galactosidase (source-dependent, e.g., from Aspergillus niger)
-
Buffer solution (e.g., 50 mM sodium phosphate-citrate buffer, pH adjusted to optimal)
-
Deionized water
-
Heating block or water bath
-
Microcentrifuge tubes
-
Equipment for analysis (TLC plates, developing chamber, HPLC system)
Procedure for Hydrolysis
-
Substrate Preparation : Prepare a solution of stachyose (e.g., 2% w/v) in the selected buffer.[12][16]
-
Enzyme Addition : Add the α-galactosidase solution to the substrate solution to achieve the desired enzyme concentration (e.g., 5 U/mL).[12][16]
-
Incubation : Incubate the reaction mixture at the optimal temperature (e.g., 50°C) for a predetermined duration (e.g., 24 hours).[12][14] It is advisable to take samples at various time points to monitor the reaction progress.
-
Reaction Termination : To stop the reaction at each time point, heat the collected sample at 100°C for 5-10 minutes to thermally inactivate the enzyme.[16]
-
Sample Preparation for Analysis : Centrifuge the terminated samples to pellet any denatured protein. The supernatant is used for product analysis.
Product Analysis
-
Thin-Layer Chromatography (TLC) : A common method for qualitative analysis.
-
Stationary Phase : Silica gel plate.
-
Mobile Phase : A solvent system such as n-butanol:acetic acid:water (2:1:1 v/v/v).[12]
-
Visualization : After developing the plate, sugars are visualized by spraying with a reagent (e.g., methanol:sulfuric acid 95:5 v/v) and heating.[12] This allows for the identification of stachyose, raffinose, galactose, and sucrose based on their migration relative to standards.
-
-
High-Performance Liquid Chromatography (HPLC) : Used for accurate quantification of the hydrolysis products. This method provides precise data on the concentration of each saccharide over time, allowing for kinetic analysis and yield determination.[13]
Relevance in Drug Development and Research
The enzymatic hydrolysis of stachyose is not only relevant to the food industry for improving the digestibility of legumes but also holds potential in the pharmaceutical and drug development sectors.
-
Prebiotic and Gut Microbiome Modulation : Stachyose is a known prebiotic.[8] Its controlled hydrolysis into smaller oligosaccharides (like raffinose) or monosaccharides can modulate the composition and metabolic activity of the gut microbiota differently. This is a key area of interest for developing microbiome-targeted therapies for conditions ranging from inflammatory bowel disease to metabolic disorders. The hydrolysis products, such as galactose and sucrose, are readily utilized by a broader range of gut bacteria than stachyose itself.
-
Drug Delivery : The unique chemical structures of oligosaccharides are being explored in drug delivery systems. Understanding the enzymatic breakdown of molecules like stachyose is crucial for designing glycosylated drug carriers that are stable until they reach their target site in the gastrointestinal tract.
-
Production of Functional Ingredients : The hydrolysis of stachyose is a method to produce other functional oligosaccharides, such as raffinose, or valuable monosaccharides like galactose. These products can be used as functional ingredients in pharmaceutical formulations or as starting materials for the synthesis of other bioactive compounds.
References
- 1. Raffinose - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Stachyose - Wikipedia [en.wikipedia.org]
- 4. Czech Journal of Food Sciences: Present status on removal of raffinose family oligosaccharides - a Review [cjfs.agriculturejournals.cz]
- 5. mdpi.com [mdpi.com]
- 6. Stachyose, What is Stachyose? About its Science, Chemistry and Structure [3dchem.com]
- 7. brainly.in [brainly.in]
- 8. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]
- 9. Stachyose Manufacture Service - CD BioGlyco [carbmanufacture.bioglyco.com]
- 10. Extracellular alpha-galactosidase from Debaryomyces hansenii UFV-1 and its use in the hydrolysis of raffinose oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. One mole of stachyose on hydrolysis yields A1 mole class 12 chemistry CBSE [vedantu.com]
- 12. Efficient Degradation for Raffinose and Stachyose of a β-D-Fructofuranosidase and Its New Function to Improve Gel Properties of Coagulated Fermented-Soymilk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymic hydrolysis of raffinose and stachyose in soymilk by alpha-galactosidase from Gibberella fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Good hydrolysis activity on raffinose family oligosaccharides by a novel α-galactosidase from Tremella aurantialba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Comprehensive Protocol for the Extraction and Purification of Stachyose Tetrahydrate from Soybeans
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stachyose (B150584) is a naturally occurring tetrasaccharide found in various plants, with soybeans being a particularly rich source.[1][2] It is composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[1] As a functional oligosaccharide, stachyose is recognized for its prebiotic properties, promoting the growth of beneficial gut bacteria.[3] This has led to its widespread interest in the food, pharmaceutical, and feed industries.[3][4] However, its extraction and purification from the complex matrix of soybean material, which includes proteins, lipids, and other sugars like sucrose (B13894) and raffinose (B1225341), requires a multi-step approach.[5]
This document provides a detailed protocol for the extraction and purification of stachyose from defatted soybean meal. The methodology integrates aqueous extraction, ultrafiltration for protein removal, biopurification via fermentation to eliminate sucrose, and final polishing using activated carbon and ion-exchange chromatography.
Experimental Protocols
This protocol outlines a comprehensive method for extracting and purifying stachyose from defatted soybean meal (DSM).
I. Preparation of Soybean Material
-
Source Material: Begin with commercially available defatted soybean meal (DSM). The meal should be of a fine consistency. If starting with whole soybeans, they must first be dehulled, oil-extracted, and milled.
-
Milling & Sieving: Grind the DSM to a fine powder and pass it through a 60-mesh sieve to ensure a uniform particle size, which enhances extraction efficiency.[3]
II. Aqueous Extraction of Oligosaccharides
This step aims to solubilize the oligosaccharides from the soybean matrix.
-
Solvent Preparation: Prepare a 10% (v/v) ethanol-water solution. This has been shown to be more effective for oligosaccharide extraction than distilled water alone.[4][6]
-
Extraction Slurry: In a suitable reaction vessel, combine the sieved DSM powder with the 10% ethanol (B145695) solvent at a solid-to-liquid ratio of 1:5 (w/v).[4][6]
-
Extraction Conditions: Heat the slurry to 50°C and maintain this temperature for 60 minutes with continuous stirring.[4][7] Temperatures above 50°C may cause protein denaturation, which can encase the oligosaccharides and reduce extraction yield.[4]
-
Solid-Liquid Separation: After extraction, separate the solid residue from the liquid extract (whey) by centrifugation at 5,000 rpm for 10-15 minutes.[3]
-
Collection: Carefully decant and collect the supernatant, which contains the crude oligosaccharide extract.
III. Primary Purification: Protein Removal
The crude extract contains a significant amount of soluble proteins which must be removed.
-
Ultrafiltration: Employ an ultrafiltration system to separate the larger protein molecules from the smaller oligosaccharides. This method can effectively remove over 90% of the protein content.[4][6]
-
Membrane: Use a membrane with a molecular weight cut-off (MWCO) suitable for retaining proteins while allowing oligosaccharides to pass through into the permeate.
-
Operation: Process the crude extract through the ultrafiltration unit. The resulting permeate, which is rich in oligosaccharides, should be collected for the next stage.
-
IV. Secondary Purification: Sucrose Removal (Biopurification)
Soybean extract contains a high percentage of sucrose.[5] Selective fermentation is an effective method for its removal.
-
Yeast Inoculation: Use a yeast strain, such as Candida sake or Wickerhamomyces anomalus, that preferentially metabolizes sucrose while leaving stachyose and raffinose largely intact.[5][8] Inoculate the protein-free permeate with the selected yeast culture.
-
Fermentation: Conduct the fermentation under optimized conditions. For example, a process using Candida sake at 28°C for 8 hours can achieve high retention rates for raffinose and stachyose (>85%).[5]
-
Yeast Removal: After fermentation, centrifuge the mixture at 4,000-5,000 rpm for 10 minutes to pellet the yeast cells.[3]
-
Collection: Collect the supernatant, which is now enriched in stachyose and raffinose relative to sucrose.
V. Tertiary Purification: Decolorization & Desalination
This step removes pigments, salts, and other impurities.
-
pH Adjustment: Adjust the pH of the supernatant to approximately 3.5.[3]
-
Activated Carbon Treatment: Add activated carbon (e.g., 1.0% relative to the sugar solids) to the solution for decolorization.[3] Heat the mixture to 40-45°C and stir for 40 minutes.[3]
-
Filtration: Remove the activated carbon by filtration.
-
Ion-Exchange Chromatography: Desalt and further purify the decolorized solution using a series of ion-exchange columns.[3][5]
-
Connect a strong acid cation exchange resin column (e.g., D001-CC or 001x7) in series with a weak base anion exchange resin column (e.g., 201x7 or D392).[3][5]
-
Pass the solution through the columns at a controlled flow rate (e.g., 2-4 m³/m³ resin·h) at 45°C.[3][5]
-
Collect the eluate containing the purified oligosaccharides.
-
VI. Final Product Recovery
-
Concentration: Concentrate the purified eluate using a vacuum evaporator until the solid content reaches 25-30%.[9]
-
Drying: Dry the concentrated solution to obtain a powder. Spray drying is a common industrial method for this step.[9] The resulting product is a highly purified mixture of functional soybean oligosaccharides, primarily stachyose and raffinose.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various stages of the stachyose extraction and purification process, as reported in the literature.
| Parameter | Condition / Value | Stage | Reference |
| Starting Material Content | |||
| Stachyose in Soybeans | 1.4% - 6.7% (dry matter) | Raw Material | [10] |
| Raffinose in Soybeans | 0.1% - 2.1% (dry matter) | Raw Material | [10] |
| Sucrose in Soybeans | 1.5% - 10.2% (dry matter) | Raw Material | [10] |
| Extraction Parameters | |||
| Optimal Solvent | 10% Ethanol-Water Solution | Extraction | [4][6] |
| Optimal Solid:Liquid Ratio | 1:5 (w/v) | Extraction | [4][6] |
| Optimal Temperature | 50 °C | Extraction | [4][6] |
| Oligosaccharide Extraction Yield | ~59% (after 60 min boiling, 1:10 ratio) | Extraction | [7] |
| Purification Efficiency | |||
| Protein Removal | > 90% | Ultrafiltration | [4] |
| Stachyose Retention | ~85.2% | Biopurification | [5] |
| Raffinose Retention | ~85.9% | Biopurification | [5] |
| Final Product Purity | |||
| Stachyose & Raffinose Content | 91.7% | Final Product | [3] |
| Stachyose Content | 62.89% | Final Product | [5] |
| Raffinose Content | 12.09% | Final Product | [5] |
Visualized Workflow
The following diagram illustrates the logical flow of the experimental protocol for stachyose extraction and purification.
References
- 1. Stachyose - Wikipedia [en.wikipedia.org]
- 2. 3dchem.com [3dchem.com]
- 3. CN102669523A - Method for preparing functional soybean oligosaccharides - Google Patents [patents.google.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Biopurification of functional soybean oligosaccharides from defatted soybean yellow pulp water fermented by yeast species: A process study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. mdpi.com [mdpi.com]
- 9. CN101503469A - Method for extracting soy protein, oligosaccharide and isoflavone from soybean whey by two-stage two-segment film - Google Patents [patents.google.com]
- 10. Identification and characterization of a stachyose synthase gene controlling reduced stachyose content in soybean - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Purification of Stachyose Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachyose (B150584) tetrahydrate, a functional tetrasaccharide, is of significant interest in the pharmaceutical and nutraceutical industries due to its prebiotic properties and potential health benefits. As a non-digestible oligosaccharide, it selectively stimulates the growth and activity of beneficial gut bacteria. The isolation and purification of stachyose from natural sources, such as various plant tubers and legumes, is a critical step in its development as a therapeutic agent or functional food ingredient. High purity is essential to ensure safety, efficacy, and to enable accurate characterization and formulation.
This document provides detailed application notes and experimental protocols for the purification of stachyose tetrahydrate using three common and effective chromatographic techniques: Macroporous Resin Chromatography, Size Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC). These methods offer distinct advantages in terms of selectivity, capacity, and resolution, and their comparative performance is summarized to aid in the selection of the most appropriate technique for specific research and development needs.
Data Presentation: Comparative Analysis of Chromatographic Methods
The selection of a purification strategy often involves a trade-off between purity, recovery, and throughput. The following table summarizes typical performance metrics for the purification of stachyose using the three described chromatographic techniques. These values are compiled from various studies and represent a general comparison to guide methodology selection.
| Chromatographic Method | Purity Achieved (%) | Recovery Rate (%) | Throughput | Primary Separation Principle | Key Advantages |
| Macroporous Resin | 70 - 85 | 85 - 95 | High | Adsorption | High capacity, low cost, suitable for initial cleanup |
| Size Exclusion (SEC) | > 90 | 80 - 90 | Medium | Molecular Size | Gentle, effective for desalting and buffer exchange |
| HILIC | > 95 | 75 - 85 | Low to Medium | Polarity (Hydrophilicity) | High resolution, excellent for final polishing |
Experimental Workflow Overview
The overall process for purifying this compound from a raw plant source involves several key stages, from initial extraction to final polishing and analysis. The choice of chromatographic technique will depend on the desired purity and the scale of the operation.
Application Note: HPLC Analysis of Stachyose Tetrahydrate in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachyose (B150584), a non-reducing tetrasaccharide, is a functional oligosaccharide found in various plants, particularly in legumes like soybeans. As a prebiotic, it holds significant interest in the pharmaceutical and functional food industries for its potential to modulate gut microbiota. Accurate and reliable quantification of stachyose in plant extracts is crucial for quality control, formulation development, and research. This application note provides a detailed protocol for the analysis of stachyose tetrahydrate using High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) detection.
Principle
This method employs an Amino Propyl (NH2) column for the chromatographic separation of stachyose from other carbohydrates in the plant extract. The mobile phase consists of an isocratic mixture of acetonitrile (B52724) and water, providing optimal separation of polar compounds like sugars. Due to the lack of a UV-absorbing chromophore in stachyose, a Refractive Index (RI) detector is used for universal detection and quantification. Quantification is achieved by comparing the peak area of stachyose in the sample to a calibration curve generated from known concentrations of a this compound reference standard.
Experimental Protocols
Sample Preparation (Solid Plant Material)
-
Grinding: Mill the dried plant material (e.g., seeds, roots) to a fine powder (20-mesh screen).[1]
-
Defatting (for high-lipid content samples):
-
Accurately weigh approximately 5.0 g of the powdered sample into a flask.
-
Add 50 mL of chloroform (B151607) and reflux for 2 hours at 60°C to remove lipids.[2]
-
Filter the mixture to remove the solvent and air-dry the defatted residue.[2]
-
-
Extraction:
-
Filtration:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[3]
-
HPLC Analysis
-
Standard Solution Preparation:
-
Stock Solution (10 mg/mL): Accurately weigh 100 mg of this compound reference standard (≥98% purity) and dissolve it in 10 mL of deionized water in a volumetric flask.[3][4]
-
Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to achieve concentrations ranging from 0.5 mg/mL to 5.0 mg/mL.[3] These will be used to construct the calibration curve.
-
-
Chromatographic Conditions:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of each standard solution in ascending order of concentration.
-
Inject 20 µL of the prepared sample solutions.
-
Record the chromatograms and integrate the peak areas corresponding to stachyose. A typical retention time for stachyose is approximately 5.3 minutes under these conditions, though this can vary.[5]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the stachyose standard against its concentration.
-
Determine the concentration of stachyose in the sample solutions from the calibration curve using the peak areas obtained.
-
Data Presentation
HPLC System Parameters
| Parameter | Condition |
| Column | Amino Propyl (NH2), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v)[3][6] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 35°C[3] |
| Detector | Refractive Index (RI) Detector[3][6] |
| Injection Volume | 20 µL[3] |
| Run Time | Approximately 15 minutes |
Method Validation Summary
The following table summarizes the typical performance characteristics of this HPLC method for oligosaccharide analysis. Data for raffinose (B1225341), a structurally similar oligosaccharide, is presented as a reference.[2]
| Parameter | Typical Performance |
| Linearity Range | 0.25 - 5.0 g/L[2] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.082 g/L (for Raffinose)[2] |
| Limit of Quantification (LOQ) | ~0.192 g/L (for Raffinose)[2] |
| Precision (%RSD) | < 2% (Intra-day and Inter-day) |
| Recovery (%) | 95 - 105% |
Visualizations
Caption: Workflow for the extraction and HPLC quantification of stachyose.
Caption: Logical relationship of HPLC method validation parameters.
References
- 1. Simultaneous Analysis of Saccharides between Fresh and Processed Radix Rehmanniae by HPLC and UHPLC-LTQ-Orbitrap-MS with Multivariate Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining 1-kestose, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 水苏糖 水合物 来源于块茎水苏 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Stachyose Tetrahydrate in Food Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachyose (B150584), a tetrasaccharide belonging to the raffinose (B1225341) family of oligosaccharides (RFOs), is naturally present in a variety of plant-based foods, particularly legumes such as soybeans, peas, and beans.[1][2][3][4] As a functional food ingredient, stachyose is recognized for its prebiotic properties, promoting the growth of beneficial gut bacteria.[3] However, its limited digestibility in the upper gastrointestinal tract can lead to flatulence and other discomforts.[2][3] Accurate quantification of stachyose in food products is therefore crucial for nutritional labeling, quality control, and for research in functional foods and drug development where gut microbiota modulation is a key consideration.
This document provides detailed application notes and protocols for the quantification of stachyose tetrahydrate in various food matrices using common analytical techniques, including High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC). An enzymatic assay method is also described.
Data Presentation: Stachyose Content in Food Samples
The following table summarizes the stachyose content in various food samples as reported in the literature. These values can serve as a reference for researchers and for the development of analytical methods.
| Food Sample | Stachyose Content (mg/g dry weight unless otherwise specified) | Reference |
| Soybean | 51.05 | [5] |
| Green Gram (Mung Bean) | 25.0 | [5] |
| Pea | 20.0 | [5] |
| Asparagus Bean | 20.0 | |
| Yardlong Bean | 20.0 | |
| Black Gram | 18.0 | [5] |
| Red Kidney Bean (canned, drained) | 7.0 | [5] |
| Lentil (Pardina) | 24.6 (uncooked) | [6] |
| Lentil (Crimson) | 28.8 (uncooked) | [6] |
| Chickpea | 27.0 (uncooked) | [6] |
| Yellow Pea | 31.7 (uncooked) | [6] |
| Green Pea | 35.4 (uncooked) | [6] |
| Faba Bean | 10.1 g/kg | [7] |
Experimental Protocols
Sample Preparation for Stachyose Analysis
A critical step for accurate quantification is the efficient extraction of stachyose from the complex food matrix and the removal of interfering substances like lipids and proteins.[1]
Materials:
-
80% Ethanol (v/v)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) - Optional, for cleanup
-
Homogenizer/Blender
-
Centrifuge
-
Water bath
-
Syringe filters (0.45 µm)
Protocol:
-
Homogenization: Weigh a representative portion of the food sample. For solid samples, grind to a fine powder.
-
Extraction:
-
Protein and Lipid Removal (for complex matrices):
-
For samples with high protein and lipid content, a precipitation step may be necessary. After extraction, centrifuge the sample at 5000 x g for 15 minutes.
-
Collect the supernatant. For further purification, Carrez reagents can be used for protein precipitation.[10]
-
-
Cleanup (Optional): The extract can be further purified using SPE cartridges to remove interfering compounds.
-
Filtration: Filter the final extract through a 0.45 µm syringe filter before instrumental analysis.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a robust and widely used method for the quantification of underivatized sugars like stachyose.[9][11][12][13]
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a refractive index detector (RID).
-
Amino-propylic bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm) or a specialized carbohydrate column.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution (e.g., 0.1 to 10 mg/mL).
-
Chromatographic Conditions:
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the stachyose peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of stachyose in the sample by constructing a calibration curve of peak area versus concentration from the standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for carbohydrate analysis, but requires derivatization to make the non-volatile sugars amenable to gas chromatography.[14]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for sugar analysis (e.g., DB-5 or equivalent).
Reagents:
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMCS)
-
This compound standard
Protocol:
-
Standard and Sample Preparation:
-
Prepare a dried extract of the food sample as described in the sample preparation section.
-
Accurately weigh a known amount of the dried extract and the stachyose standard into separate reaction vials.
-
-
Derivatization (Silylation):
-
GC-MS Conditions:
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300-320°C) at a controlled rate (e.g., 3-5°C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions: Operate in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.
-
-
Analysis:
-
Identify the derivatized stachyose peak based on its retention time and mass spectrum.
-
Quantify using a calibration curve prepared from the derivatized standards.
-
Thin-Layer Chromatography (TLC)
TLC is a simple, cost-effective method suitable for qualitative and semi-quantitative analysis of stachyose.[3]
Materials:
-
TLC plates (silica gel 60)
-
Developing chamber
-
Capillary tubes for spotting
-
Spraying reagent (e.g., aniline-diphenylamine-phosphoric acid)
-
Oven
Protocol:
-
Standard and Sample Preparation: Prepare concentrated extracts of the food sample and a series of stachyose standards in a suitable solvent (e.g., 80% ethanol).
-
Spotting: Using a capillary tube, carefully spot the standards and samples onto the TLC plate, about 1.5 cm from the bottom edge.
-
Development:
-
Prepare the developing solvent system. A common system for sugars is a mixture of acetonitrile, glacial acetic acid, and water.[3]
-
Place the spotted TLC plate in the developing chamber containing the solvent.
-
Allow the solvent to ascend the plate until it is near the top.
-
-
Visualization:
-
Remove the plate from the chamber and dry it completely.
-
Spray the plate with the visualization reagent.
-
Heat the plate in an oven (e.g., 85-100°C for 10-15 minutes) to develop the spots.[3]
-
-
Analysis:
-
Identify the stachyose spot in the sample by comparing its Rf value (retardation factor) to that of the standard.
-
For semi-quantitative analysis, compare the size and intensity of the sample spot to the standard spots. For more accurate quantification, the spots can be scraped, eluted, and the concentration measured using a spectrophotometer.
-
Enzymatic Assay
Enzymatic assays provide high specificity for the quantification of stachyose. Commercially available kits are often used for this purpose.
Principle: The assay typically involves a series of enzymatic reactions. First, α-galactosidase hydrolyzes stachyose to sucrose (B13894) and galactose. Then, invertase hydrolyzes sucrose to glucose and fructose. The released glucose is then quantified using a glucose oxidase/peroxidase (GOPOD) reaction, where the absorbance of a colored product is measured spectrophotometrically and is proportional to the initial amount of stachyose.
Protocol (based on a typical commercial kit):
-
Sample Preparation: Prepare an aqueous extract of the food sample as described previously.
-
Enzymatic Hydrolysis:
-
Incubate a known volume of the sample extract with α-galactosidase and invertase at a specific temperature and pH (e.g., 50°C, pH 4.5) for a defined period (e.g., 20 minutes).
-
-
Glucose Quantification:
-
Add the GOPOD reagent to the reaction mixture.
-
Incubate for a specified time (e.g., 20 minutes at 50°C) to allow for color development.
-
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 510 nm) using a spectrophotometer.
-
Calculation: Calculate the concentration of stachyose in the original sample using a standard curve prepared with known concentrations of stachyose.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound in food samples.
Caption: Prebiotic effect of stachyose on gut microbiota.
References
- 1. grokipedia.com [grokipedia.com]
- 2. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]
- 3. Stachyose Improves Inflammation through Modulating Gut Microbiota of High-Fat Diet/Streptozotocin-Induced Type 2 Diabetes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health? [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Stachyose - Wikipedia [en.wikipedia.org]
- 7. Intra Amniotic Administration of Raffinose and Stachyose Affects the Intestinal Brush Border Functionality and Alters Gut Microflora Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characteristics of stachyose-induced effects on gut microbiota and microbial metabolites in vitro associated with obesity in children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The source, extraction, purification, physiological function, and application of stachyose in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulatory Effects of Stachyose on Colonic and Hepatic Inflammation, Gut Microbiota Dysbiosis, and Peripheral CD4+ T Cell Distribution Abnormality in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbohydrate - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthesis of Raffinose and Stachyose from Sucrose via an In Vitro Multienzyme System - PubMed [pubmed.ncbi.nlm.nih.gov]
Stachyose Tetrahydrate: A Promising Carbon Source for Probiotic Fermentation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Stachyose (B150584) tetrahydrate, a functional tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, is emerging as a significant prebiotic agent in the field of microbiology and gut health.[1] Its selective utilization by beneficial gut bacteria, particularly species of Bifidobacterium and Lactobacillus, makes it a valuable carbon source for promoting the growth of these probiotic microorganisms.[2][3][4] This document provides detailed application notes and experimental protocols for utilizing stachyose tetrahydrate in bacterial fermentation studies, aimed at researchers, scientists, and professionals in drug development.
The fermentation of stachyose by probiotic bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which play a crucial role in maintaining gut homeostasis, providing energy to colonocytes, and exerting anti-inflammatory effects.[4] Understanding the mechanisms and outcomes of stachyose fermentation is pivotal for the development of synbiotic products, novel therapeutics for gut dysbiosis, and functional foods.
Mechanism of Action: Stachyose Metabolism in Probiotics
The metabolism of stachyose by probiotic bacteria is primarily initiated by the enzymatic activity of α-galactosidase, which hydrolyzes the α-1,6 glycosidic bonds in the stachyose molecule.[5][6] This intracellular enzyme breaks down stachyose into sucrose (B13894) and galactose. Sucrose is further hydrolyzed into glucose and fructose, which, along with galactose, enter the central metabolic pathways of the bacteria, such as the bifid shunt in Bifidobacterium, to produce SCFAs and other metabolites.[7]
Proteomic studies on Lactobacillus acidophilus have revealed that the uptake and catabolism of stachyose involve the upregulation of specific proteins, including the phosphotransferase system (PTS), an energy coupling factor (ECF) transporter, and mannose-6-phosphate (B13060355) isomerase.[8] This indicates a sophisticated regulatory network that allows these bacteria to efficiently utilize stachyose as a carbon and energy source.
Data Presentation: Quantitative Fermentation Data
The following tables summarize quantitative data from various studies on the fermentation of stachyose by probiotic bacteria.
Table 1: Specific Growth Rates of Bifidobacteria on Various Sugars
| Bacterial Strain | Carbon Source | Specific Growth Rate (h⁻¹) |
| Bifidobacterium animalis (Dairy Isolate 1) | Glucose | 0.25 |
| Raffinose | 0.45 | |
| Stachyose | 0.48 | |
| Bifidobacterium animalis (Dairy Isolate 2) | Glucose | 0.28 |
| Raffinose | 0.42 | |
| Stachyose | 0.46 | |
| Bifidobacterium longum (Human Isolate 1) | Glucose | 0.35 |
| Raffinose | 0.52 | |
| Stachyose | 0.55 | |
| Bifidobacterium longum (Human Isolate 2) | Glucose | 0.38 |
| Raffinose | 0.58 | |
| Stachyose | 0.61 | |
| Bifidobacterium breve (Human Isolate) | Glucose | 0.32 |
| Raffinose | 0.49 | |
| Stachyose | 0.51 |
Source: Adapted from studies on bifidobacterial growth on different sugars.[2]
Table 2: Stachyose and Raffinose Reduction by Bifidobacterium longum in Soy Milk Fermentation
| Fermentation Time (hours) | Stachyose Concentration (mmol/L) | Raffinose Concentration (mmol/L) |
| 0 | 5.25 | 2.15 |
| 6 | 2.66 | 1.78 |
| 12 | 1.88 | 1.55 |
| 24 | 1.12 | 1.21 |
Source: Data compiled from studies on soy milk fermentation by B. longum.[5][9]
Table 3: Short-Chain Fatty Acid (SCFA) Production from In Vitro Fermentation of Stachyose by Human Fecal Microbiota
| SCFA | Control (No Stachyose) (mM) | Stachyose Supplemented (mM) |
| Acetate | 15.2 ± 1.8 | 35.8 ± 3.2 |
| Propionate | 5.6 ± 0.7 | 12.4 ± 1.5 |
| Butyrate | 4.1 ± 0.5 | 10.9 ± 1.1 |
| Total SCFAs | 24.9 ± 3.0 | 59.1 ± 5.8 |
Source: Based on in vitro fecal fermentation studies.[4]
Experimental Protocols
Protocol 1: In Vitro Fermentation of Stachyose by Pure Cultures of Probiotic Bacteria
This protocol describes the procedure for evaluating the ability of a pure probiotic strain (e.g., Bifidobacterium longum or Lactobacillus plantarum) to ferment this compound as a sole carbon source.
Materials:
-
Probiotic bacterial strain (e.g., Bifidobacterium longum ATCC 15707, Lactobacillus plantarum ATCC 8014)
-
This compound (high purity)
-
Modified MRS (de Man, Rogosa and Sharpe) broth or a suitable basal medium without a carbon source
-
Anaerobic chamber or jars with gas-generating sachets
-
Spectrophotometer
-
Sterile culture tubes or microplates
-
Incubator
Procedure:
-
Media Preparation: Prepare a basal fermentation medium (e.g., modified MRS) lacking any carbohydrate source. Dissolve this compound in the basal medium to achieve the desired final concentration (e.g., 1-2% w/v). Sterilize the medium by autoclaving or filtration.
-
Inoculum Preparation: Culture the probiotic strain in a suitable growth medium (e.g., standard MRS broth) under anaerobic conditions at the optimal temperature (e.g., 37°C) until it reaches the late logarithmic phase of growth.
-
Inoculation: Harvest the bacterial cells by centrifugation, wash them twice with sterile phosphate-buffered saline (PBS) to remove residual growth medium, and resuspend the cells in the stachyose-containing basal medium to a final optical density (OD600) of approximately 0.1.
-
Incubation: Incubate the cultures anaerobically at the optimal temperature for the specific strain (e.g., 37°C) for a defined period (e.g., 24-48 hours).
-
Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm at regular intervals.
-
Metabolite Analysis: At the end of the fermentation, collect the culture supernatant by centrifugation for the analysis of residual stachyose and the quantification of produced SCFAs using HPLC or GC (see Protocol 3).
Protocol 2: In Vitro Fermentation of Stachyose using Human Fecal Microbiota
This protocol outlines a method for assessing the impact of this compound on the composition and metabolic activity of the human gut microbiota.
Materials:
-
Fresh human fecal samples from healthy donors
-
Yeast extract-Casitone-Fatty Acid (YCFA) medium or a similar basal medium for gut microbiota
-
This compound
-
Anaerobic chamber
-
Shaking incubator
-
Sterile anaerobic tubes or bottles
Procedure:
-
Fecal Slurry Preparation: Immediately after collection, prepare a 10% (w/v) fecal slurry by homogenizing fresh feces in an anaerobic phosphate (B84403) buffer.
-
Fermentation Setup: In an anaerobic chamber, dispense the fermentation medium into sterile tubes or bottles. Add this compound to the treatment group to a final concentration of 1% (w/v). A control group without added stachyose should be included.
-
Inoculation: Inoculate the fermentation vessels with the fecal slurry to a final concentration of 1-5% (v/v).
-
Incubation: Incubate the cultures at 37°C in a shaking incubator for 24-48 hours under anaerobic conditions.
-
Sample Collection: At different time points, collect samples for microbiota analysis (e.g., 16S rRNA gene sequencing) and metabolite analysis (e.g., SCFAs).
-
Microbiota Analysis: Extract DNA from the collected samples and perform 16S rRNA gene sequencing to analyze the changes in the microbial community composition.
-
SCFA Analysis: Centrifuge the collected samples and analyze the supernatant for SCFA concentrations using HPLC or GC (see Protocol 3).
Protocol 3: Quantification of Short-Chain Fatty Acids (SCFAs) by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of major SCFAs (acetate, propionate, and butyrate) from bacterial fermentation broths.
Materials:
-
Culture supernatants from fermentation experiments
-
SCFA standards (acetic acid, propionic acid, butyric acid)
-
Metaphosphoric acid or other suitable deproteinizing agent
-
HPLC system with a suitable column (e.g., Aminex HPX-87H) and a UV or refractive index (RI) detector
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Centrifuge the fermentation samples to pellet bacterial cells. Transfer the supernatant to a clean tube. To deproteinize the sample, add metaphosphoric acid to a final concentration of 5% (v/v), vortex, and incubate on ice for 30 minutes. Centrifuge again to remove precipitated proteins.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. Use an appropriate mobile phase (e.g., dilute sulfuric acid) and column temperature for optimal separation of SCFAs.
-
Quantification: Identify and quantify the SCFAs by comparing the retention times and peak areas of the samples with those of the known standards.[10][11][12][13]
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Stachyose - Wikipedia [en.wikipedia.org]
- 2. Specific growth rate of bifidobacteria cultured on different sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Characteristics of stachyose-induced effects on gut microbiota and microbial metabolites in vitro associated with obesity in children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of Four α-Glycosidic Linkage-Containing Oligosaccharides by Bifidobacterium breve UCC2003 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomic analysis of stachyose contribution to the growth of Lactobacillus acidophilus CICC22162 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 11. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Short Chain Fatty Acids Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Application Notes and Protocols: In Vitro Fermentation of Stachyose Tetrahydrate with Human Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachyose (B150584), a tetrasaccharide belonging to the raffinose (B1225341) family of oligosaccharides, is a non-digestible carbohydrate that functions as a prebiotic.[1] It escapes digestion in the upper gastrointestinal tract and is selectively fermented by beneficial bacteria in the colon.[1] This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which play a crucial role in maintaining gut homeostasis and have systemic health benefits.[2] In vitro fermentation models are invaluable tools for studying the effects of prebiotics like stachyose on the complex human gut microbiota in a controlled environment.[3] These models allow for the detailed investigation of microbial shifts and metabolite production, providing insights into the mechanisms underlying the health benefits of prebiotics.[4][5]
This document provides detailed application notes and protocols for conducting in vitro fermentation of stachyose tetrahydrate using human fecal microbiota. It is intended to guide researchers in accurately assessing the prebiotic potential of stachyose and its impact on the gut microbial ecosystem.
Data Presentation
The following tables summarize the quantitative data from studies on the in vitro fermentation of stachyose with human gut microbiota.
Table 1: Effect of Stachyose on Short-Chain Fatty Acid (SCFA) Production
| SCFA | Control Group (mmol/L) | Stachyose Group (mmol/L) | Fold Change | Reference |
| Acetate | 35.2 ± 2.1 | 58.7 ± 3.5 | ↑ 1.67 | [6] |
| Propionate | 12.8 ± 1.5 | 15.1 ± 1.8 | ↑ 1.18 | [6] |
| Butyrate | 10.5 ± 1.2 | 22.4 ± 2.6 | ↑ 2.13 | [6] |
| Isobutyric Acid | 1.2 ± 0.2 | 0.8 ± 0.1 | ↓ 0.67 | [6] |
| Valeric Acid | 0.9 ± 0.1 | 1.1 ± 0.2 | ↑ 1.22 | [6] |
| Isovaleric Acid | 1.5 ± 0.3 | 1.0 ± 0.2 | ↓ 0.67 | [6] |
Data are presented as mean ± standard deviation. The control group represents fermentation without stachyose supplementation.
Table 2: Effect of Stachyose on the Relative Abundance of Key Bacterial Genera
| Bacterial Genus | Control Group (%) | Stachyose Group (%) | Change | Reference |
| Bifidobacterium | 5.7 | 17.7 | ↑ | [6] |
| Lactobacillus | 2.1 | 5.8 | ↑ | [6] |
| Faecalibacterium | 8.9 | 15.2 | ↑ | [6] |
| Bacteroides | 25.4 | 15.8 | ↓ | [6] |
| Escherichia-Shigella | 3.2 | 1.1 | ↓ | [6] |
| Prevotella | 3.5 | 6.9 | ↑ | [6] |
Values represent the relative abundance of bacterial genera as determined by 16S rRNA gene sequencing.
Experimental Protocols
Protocol 1: In Vitro Batch Fermentation of Stachyose
This protocol describes a batch fermentation model to simulate the conditions in the human colon for studying the effects of stachyose.
1. Materials and Reagents:
-
This compound
-
Fresh human fecal samples from healthy donors
-
Anaerobic gas mixture (e.g., 85% N₂, 10% CO₂, 5% H₂)
-
Basal Fermentation Medium (see composition below)
-
Phosphate-buffered saline (PBS), pH 7.0
-
Resazurin (B115843) (anaerobic indicator)
-
Cysteine-HCl (reducing agent)
Basal Fermentation Medium Composition (per liter):
| Component | Amount |
| Peptone | 2 g |
| Yeast Extract | 2 g |
| NaCl | 0.1 g |
| K₂HPO₄ | 0.04 g |
| KH₂PO₄ | 0.04 g |
| MgSO₄·7H₂O | 0.01 g |
| CaCl₂·6H₂O | 0.01 g |
| NaHCO₃ | 2 g |
| Tween 80 | 2 ml |
| Hemin Solution (5 g/L) | 1 ml |
| Vitamin K1 Solution (1%) | 10 µl |
| Cysteine-HCl | 0.5 g |
| Resazurin Solution (0.1%) | 1 ml |
2. Equipment:
-
Anaerobic chamber or workstation
-
Incubator (37°C)
-
Shaking incubator or water bath
-
pH meter
-
Centrifuge
-
Sterile fermentation vessels (e.g., serum bottles or bioreactors)
3. Procedure:
-
Preparation of Fermentation Medium: Prepare the basal medium, omitting stachyose, and autoclave. Aseptically add filter-sterilized vitamin K1 and cysteine-HCl to the cooled medium under anaerobic conditions. Add resazurin as an indicator of anaerobiosis.
-
Inoculum Preparation: Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months. Within 2 hours of collection, prepare a 10% (w/v) fecal slurry by homogenizing the feces in sterile, anaerobic PBS inside an anaerobic chamber.
-
Fermentation Setup:
-
Dispense 90 ml of the anaerobic basal medium into sterile fermentation vessels.
-
Add this compound to the desired final concentration (e.g., 1% w/v). A control group without stachyose should be included.
-
Inoculate each vessel with 10 ml of the prepared fecal slurry.
-
Seal the vessels and flush the headspace with the anaerobic gas mixture.
-
-
Incubation: Incubate the fermentation vessels at 37°C for 24-48 hours with gentle agitation.
-
Sampling: At designated time points (e.g., 0, 12, 24, 48 hours), collect samples from the fermentation broth for pH measurement, SCFA analysis, and microbial community analysis. Samples for microbial analysis should be immediately stored at -80°C.
Protocol 2: Analysis of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography (GC)
1. Sample Preparation:
-
Centrifuge 1 ml of the fermentation sample at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
To 500 µl of the filtered supernatant, add 100 µl of an internal standard solution (e.g., 2-ethylbutyric acid) and 50 µl of concentrated HCl for acidification.
-
Add 1 ml of diethyl ether, vortex vigorously for 1 minute, and centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper ether layer to a new vial for GC analysis.
2. GC Conditions:
-
Instrument: Gas chromatograph with a flame ionization detector (FID).
-
Column: A suitable capillary column for SCFA analysis (e.g., DB-FFAP).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 180°C at 8°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen.
3. Quantification: Prepare standard curves for each SCFA (acetate, propionate, butyrate, etc.) to quantify their concentrations in the samples.
Protocol 3: Gut Microbiota Analysis by 16S rRNA Gene Sequencing
1. DNA Extraction:
-
Extract total genomic DNA from the collected fermentation samples using a commercially available fecal DNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
2. PCR Amplification:
-
Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers (e.g., 341F and 806R) with Illumina overhang adapters.
-
Perform PCR in a thermal cycler with appropriate conditions.
3. Library Preparation and Sequencing:
-
Purify the PCR products.
-
Perform a second PCR to attach dual indices and Illumina sequencing adapters.
-
Purify and quantify the final library.
-
Pool the libraries and sequence on an Illumina MiSeq or NovaSeq platform.
4. Bioinformatic Analysis:
-
Process the raw sequencing reads for quality control, trimming, and merging.
-
Cluster the sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
-
Assign taxonomy to the ASVs/OTUs using a reference database (e.g., SILVA or Greengenes).
-
Perform diversity analysis (alpha and beta diversity) and differential abundance analysis to identify changes in the microbial community composition.
Mandatory Visualizations
Caption: Experimental workflow for in vitro fermentation of stachyose.
Caption: Butyrate signaling in gut epithelial cells.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. A Small In Vitro Fermentation Model for Screening the Gut Microbiota Effects of Different Fiber Preparations [mdpi.com]
- 3. In Vitro Fermentation Models: General Introduction - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. In vitro fermentation models to study how exogenous factors shape the gut microbiome: applications, pros and cons [gutmicrobiotaforhealth.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Stachyose Tetrahydrate Supplementation in Animal Models of Gut Dysbiosis
Introduction
Stachyose (B150584), a functional tetrasaccharide, is recognized as a prebiotic that can modulate the gut microbiota.[1][2][3] Gut dysbiosis, an imbalance in the intestinal microbial community, is implicated in a range of metabolic and inflammatory diseases. Animal models are crucial for investigating the therapeutic potential of stachyose in mitigating gut dysbiosis and its associated pathologies. These application notes provide a summary of quantitative data from key studies, detailed experimental protocols for researchers, and visualizations of the underlying mechanisms and workflows.
Summary of Effects and Quantitative Data
Stachyose supplementation has demonstrated significant effects on host physiology, gut microbiota composition, and the production of microbial metabolites in various animal models of gut dysbiosis. The following tables summarize the quantitative findings from relevant studies.
Table 1: Effects of Stachyose on Physiological and Biochemical Parameters in High-Fat Diet (HFD)-Induced Animal Models
| Parameter | Animal Model | Stachyose Dosage | Duration | Key Findings | Reference |
| Body Weight | C57BL/6 Mice (HFD) | 300 mg/kg | 63 days | Significantly attenuated HFD-induced weight gain. | [1] |
| Liver Index | C57BL/6 Mice (HFD) | 150-300 mg/kg | 63 days | Significantly decreased compared to the HFD model group (p < 0.05). | [1] |
| Epididymal Fat Index | C57BL/6 Mice (HFD) | 300 mg/kg | 63 days | Significantly decreased compared to the HFD model group (p < 0.05). | [1] |
| Serum TNF-α | C57BL/6 Mice (HFD) | 400 mg/kg | Not Specified | Diminished the HFD-induced upregulation of serum TNF-α levels. | [4] |
| Serum Lipids (TC, TG, LDL-C) | C57BL/6 Mice (HFD) | 75-300 mg/kg | 63 days | Levels were significantly lower in stachyose-treated groups. | [1] |
| Serum LPS | Wistar Rats (HFD/STZ) | Not Specified | 4 weeks | Decreased serum Lipopolysaccharide (LPS) levels. | [5] |
HFD: High-Fat Diet; STZ: Streptozotocin; TC: Total Cholesterol; TG: Triglycerides; LDL-C: Low-Density Lipoprotein Cholesterol; TNF-α: Tumor Necrosis Factor-alpha; LPS: Lipopolysaccharide.
Table 2: Modulation of Gut Microbiota Composition by Stachyose Supplementation
| Microbial Group | Animal Model | Stachyose Dosage | Key Findings | Reference |
| Firmicutes/Bacteroidetes Ratio | C57BL/6 Mice (HFD) | 300 mg/kg | Reduced the F/B ratio by decreasing Firmicutes and increasing Bacteroidetes. | [1] |
| Akkermansia | C57BL/6 Mice (HFD) | 300 mg/kg | Significantly increased the relative abundance of this beneficial genus. | [1] |
| Akkermansia | Penicillin-treated Mice | Not Specified | Increased the abundance of Akkermansia in the intestinal microbiota. | [6] |
| Beneficial Genera | Wistar Rats (HFD/STZ) | Not Specified | Showed selective enrichment of Phascolarctobacterium, Bilophila, Oscillospira. | [5] |
| Beneficial Genera | C57BL/6 Mice (HFD) | 400 mg/kg | Increased relative abundances of Prevotellaceae and Christensenellaceae. | [4] |
| Pathogenic Genera | C57BL/6 Mice (HFD) | 400 mg/kg | Decreased abundances of Desulfovibrio, Anaerotruncus, and Mucispirillum. | [4] |
Table 3: Impact of Stachyose on Short-Chain Fatty Acid (SCFA) Production and Gut Barrier Function
| Parameter | Animal Model | Stachyose Dosage | Key Findings | Reference |
| Butyric Acid | C57BL/6 Mice (HFD) | 400 mg/kg | Increased the fecal level of butanoic acid (butyrate). | [4] |
| Acetic & Propionic Acid | Penicillin-treated Mice | Not Specified | Increased acetic and propionic acid levels in the gut. | [6] |
| Butyric Acid | Hypobaric Hypoxia Mice | Not Specified | In combination with L. rhamnosus GG, significantly increased butyric acid. | [7] |
| Tight Junctions (Occludin, ZO-1) | Penicillin-treated Mice | Not Specified | Increased the expression of occludin and ZO-1 proteins. | [6] |
| Tight Junctions (Occludin, Claudin-3, ZO-1) | Juvenile Turbot | 1.25% of diet | Significantly up-regulated the gene expression of these tight junction proteins. | [6] |
Experimental Protocols
The following protocols are generalized from methodologies reported in studies investigating stachyose in animal models of gut dysbiosis.
Protocol 2.1: High-Fat Diet (HFD)-Induced Dysbiosis and Obesity Model in Mice
-
Animal Model: Use male C57BL/6 mice, 6-8 weeks old.[1]
-
Acclimation: House mice under standard conditions (12h light/dark cycle, 20-24°C, 40-60% humidity) for one week with ad libitum access to standard chow and water.[1]
-
Group Allocation: Randomly divide mice into at least three groups (n=8-10 per group):
-
Control Group: Fed a normal chow diet.
-
HFD Model Group: Fed a high-fat diet (e.g., containing 45-60% kcal from fat).
-
Stachyose Treatment Group(s): Fed an HFD and treated with stachyose.
-
-
Stachyose Administration:
-
Prepare stachyose tetrahydrate solution in sterile saline.
-
Administer daily via oral gavage for the duration of the study (e.g., 9 weeks).[1]
-
Dosages can range from 75 mg/kg (low), 150 mg/kg (medium), to 300-400 mg/kg (high).[1][4] The control and HFD model groups receive an equivalent volume of saline.
-
-
Monitoring: Record body weight weekly.[1]
-
Sample Collection: At the end of the study, after a 12-hour fast, collect blood via cardiac puncture. Euthanize mice and collect fecal pellets, cecal contents, liver, and adipose tissue. Store samples appropriately (-80°C for microbiota/metabolite analysis).[1]
Protocol 2.2: 16S rRNA Gene Sequencing for Gut Microbiota Analysis
-
DNA Extraction: Extract total microbial DNA from fecal or cecal samples using a commercially available kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using specific primers.
-
A typical PCR amplification cycle is: initial denaturation at 95°C for 3 min, followed by 25-30 cycles of denaturation at 95°C for 30s, annealing at 55°C for 30s, and extension at 72°C for 45s, with a final extension at 72°C for 10 min.[1]
-
-
Library Preparation and Sequencing:
-
Purify the PCR products using a gel extraction kit.
-
Quantify the purified DNA.
-
Sequence the amplicons on a high-throughput sequencing platform (e.g., Illumina MiSeq/NovaSeq).
-
-
Bioinformatic Analysis: Process the raw sequencing data using pipelines like QIIME2 or Mothur to perform quality filtering, denoising, operational taxonomic unit (OTU) clustering, and taxonomic assignment. Analyze alpha and beta diversity.
Protocol 2.3: Quantification of Fecal Short-Chain Fatty Acids (SCFAs)
-
Sample Preparation: Homogenize a known weight of fecal or cecal material in a suitable solvent (e.g., saturated NaCl with sulfuric acid), often with an internal standard (e.g., 2-ethylbutyric acid).
-
Extraction: Extract SCFAs into an organic solvent like diethyl ether. Centrifuge to separate the phases.
-
Derivatization (Optional but common): Derivatize the extracted SCFAs to enhance volatility for gas chromatography (GC).
-
Analysis: Analyze the extracted sample using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) or coupled to a Mass Spectrometer (GC-MS).
-
Quantification: Calculate the concentration of individual SCFAs (acetate, propionate, butyrate) by comparing peak areas to those of known standards.
Mechanisms of Action & Signaling Pathways
Stachyose exerts its beneficial effects primarily by modulating the gut microbiota, which in turn influences host metabolism, immune responses, and intestinal barrier function.
Caption: A typical experimental workflow for studying stachyose effects in animal models.
Caption: Stachyose modulates gut microbiota to improve metabolic health.
Caption: Fermentation of stachyose leads to beneficial SCFA production.
References
- 1. Therapeutic impact of stachyose on hyperlipidaemia caused by a high-fat diet in mice as revealed by gut microbiota and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulatory Effects of Stachyose on Colonic and Hepatic Inflammation, Gut Microbiota Dysbiosis, and Peripheral CD4+ T Cell Distribution Abnormality in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stachyose Improves Inflammation through Modulating Gut Microbiota of High-Fat Diet/Streptozotocin-Induced Type 2 Diabetes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stachyose in combination with L. rhamnosus GG ameliorates acute hypobaric hypoxia-induced intestinal barrier dysfunction through alleviating inflammatory response and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Stachyose Tetrahydrate for Short-Chain Fatty Acid Production Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachyose (B150584), a functional tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, is a non-digestible oligosaccharide that serves as a prebiotic.[1][2] It resists digestion in the upper gastrointestinal tract and is selectively fermented by beneficial bacteria in the colon. This fermentation process leads to the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate (B1217596), and butyrate, which are crucial for maintaining gut homeostasis and have systemic health benefits.[3] These application notes provide a comprehensive overview and detailed protocols for studying the effects of stachyose tetrahydrate on SCFA production by the gut microbiota.
Principle
This compound acts as a fermentable substrate for saccharolytic gut bacteria. Microorganisms, particularly beneficial genera such as Bifidobacterium and Lactobacillus, possess the necessary enzymes to hydrolyze the glycosidic bonds in stachyose.[2] The subsequent fermentation of the constituent monosaccharides yields SCFAs and gases.[4][5][6] The primary SCFAs produced—acetate, propionate, and butyrate—serve various physiological roles. Butyrate is a primary energy source for colonocytes, while acetate and propionate are absorbed into the bloodstream and can influence systemic metabolism and immune function.[2][3] Studying the impact of stachyose on SCFA production provides insights into its prebiotic potential and its capacity to modulate gut health.
Applications
-
Prebiotic Efficacy Assessment: Evaluating the potential of stachyose to selectively stimulate the growth of beneficial gut bacteria and enhance SCFA production.
-
Gut Health Research: Investigating the role of stachyose-induced SCFA production in maintaining intestinal barrier function, reducing inflammation, and preventing pathogenic bacterial growth.[1][2]
-
Metabolic Disease Studies: Exploring the therapeutic potential of stachyose in metabolic disorders such as obesity and type 2 diabetes through the modulation of gut microbiota and SCFA profiles.[4][7][8]
-
Drug Development: Utilizing stachyose as a potential adjunct therapy to improve gut health and enhance the efficacy of other drugs by modulating the gut microbiome.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on SCFA production and gut microbiota composition as reported in various in vitro studies.
Table 1: Effect of Stachyose Supplementation on Short-Chain Fatty Acid (SCFA) Concentrations (in vitro fermentation)
| SCFA | Control Group | Stachyose Group | Fold Change / Significance | Reference |
| Acetate | - | Increased | Significant Increase | [4][5] |
| Propionate | Increased | Decreased | Significant Decrease | [4][5] |
| Butyrate | - | Increased | Significant Increase | [2] |
| Isobutyric Acid | - | Decreased | Significant Decrease | [2] |
| Isovaleric Acid | Increased | - | - | [4][5] |
| Pentanoic Acid | - | Decreased | Significant Decrease | [2] |
| Isopentanoic Acid | - | Decreased | Significant Decrease | [2] |
Note: Absolute concentrations are study-dependent and vary based on experimental conditions. The table reflects the general trend observed.
Table 2: Modulation of Gut Microbiota by Stachyose Supplementation (in vitro fermentation)
| Bacterial Genus | Effect of Stachyose | Reference |
| Bifidobacterium | Increased Abundance | [2][4][5] |
| Faecalibacterium | Increased Abundance | [2][4][5] |
| Lactobacillus | Increased Abundance | [2] |
| Prevotella | Increased Abundance | [2] |
| Escherichia-Shigella | Decreased Abundance | [2][4][5] |
| Parabacteroides | Decreased Abundance | [4][5] |
| Eggerthella | Decreased Abundance | [4][5] |
| Flavonifractor | Decreased Abundance | [4][5] |
| Bacteroides | Decreased Abundance | [2] |
Experimental Protocols
Protocol 1: In Vitro Fermentation of this compound with Human Fecal Microbiota
This protocol describes a batch culture fermentation model to assess the impact of stachyose on SCFA production and microbial composition.
Materials:
-
This compound
-
Fecal samples from healthy human donors
-
Yeast extract-casitone-fatty acid (YCFA) medium (or similar basal medium)
-
Anaerobic chamber or system
-
Sterile, anaerobic culture tubes or bottles
-
Gas chromatograph (GC) for SCFA analysis
-
DNA extraction kit
-
Reagents and equipment for 16S rRNA gene sequencing
Procedure:
-
Medium Preparation: Prepare the YCFA basal medium. Dispense into culture vessels and autoclave. Transfer to an anaerobic chamber to deaerate overnight.
-
Fecal Slurry Preparation: Collect fresh fecal samples and immediately transfer them to an anaerobic chamber. Homogenize the feces in a sterile, anaerobic buffer (e.g., phosphate-buffered saline) to create a 10% (w/v) fecal slurry.
-
Inoculation:
-
Prepare a stock solution of this compound in sterile, anaerobic water.
-
Supplement the YCFA medium with this compound to the desired final concentration (e.g., 1% w/v).
-
A control group should consist of the basal medium without stachyose.
-
Inoculate the media with the fecal slurry (e.g., 5-10% v/v).
-
-
Incubation: Incubate the cultures anaerobically at 37°C for a specified period (e.g., 24, 48, or 72 hours).
-
Sampling and Analysis:
-
At designated time points, collect samples from the fermentation cultures.
-
SCFA Analysis: Centrifuge a portion of the culture to pellet bacterial cells. Filter-sterilize the supernatant and store at -20°C until analysis. Analyze SCFA concentrations using gas chromatography (GC) with a flame ionization detector (FID).
-
Microbiota Analysis: Pellet the bacterial cells from a separate aliquot of the culture by centrifugation. Store the pellet at -80°C. Extract genomic DNA using a suitable kit. Perform 16S rRNA gene amplification and sequencing to determine the microbial composition.
-
Protocol 2: Analysis of Short-Chain Fatty Acids by Gas Chromatography (GC)
Materials:
-
Gas chromatograph with a flame ionization detector (FID)
-
Appropriate GC column (e.g., a fused-silica capillary column)
-
SCFA standards (acetate, propionate, butyrate, etc.)
-
Internal standard (e.g., 2-ethylbutyric acid)
-
Metaphosphoric acid
-
Ether or other suitable extraction solvent
-
Vials for GC analysis
Procedure:
-
Sample Preparation:
-
Thaw the fermentation supernatant samples.
-
Acidify the samples by adding metaphosphoric acid to precipitate proteins.
-
Add an internal standard.
-
Extract the SCFAs with an organic solvent like ether.
-
Centrifuge to separate the phases and transfer the organic layer to a new vial for GC analysis.
-
-
Standard Curve Preparation: Prepare a series of SCFA standards of known concentrations to generate a standard curve for quantification.
-
GC Analysis:
-
Set up the GC with the appropriate temperature program for the inlet, oven, and detector.
-
Inject the prepared samples and standards into the GC.
-
Integrate the peak areas for each SCFA and the internal standard.
-
-
Data Analysis:
-
Use the standard curve to calculate the concentration of each SCFA in the samples.
-
Normalize the results based on the initial sample volume.
-
Visualizations
Caption: Workflow of stachyose fermentation by gut microbiota to produce SCFAs.
Caption: Signaling pathways activated by stachyose-derived SCFAs in colonocytes.
Conclusion
This compound is a valuable tool for studying the intricate relationship between prebiotics, gut microbiota, and host health. The provided protocols and data offer a framework for researchers to investigate the mechanisms by which stachyose modulates the gut environment through the production of SCFAs. Such studies are pivotal for the development of novel dietary interventions and therapeutic strategies targeting the gut microbiome.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characteristics of stachyose-induced effects on gut microbiota and microbial metabolites in vitro associated with obesity in children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cn.aminer.org [cn.aminer.org]
- 7. researchgate.net [researchgate.net]
- 8. Stachyose Improves the Effects of Berberine on Glucose Metabolism by Regulating Intestinal Microbiota and Short-Chain Fatty Acids in Spontaneous Type 2 Diabetic KKAy Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Stachyose Tetrahydrate: A Prebiotic for Gut Microbiota Modulation in Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Stachyose (B150584) tetrahydrate, a naturally occurring tetrasaccharide, is emerging as a significant prebiotic agent with the potential to modulate the gut microbiota and influence host health. Preclinical studies have demonstrated its efficacy in a variety of disease models, including colitis, metabolic syndrome, and type 2 diabetes. These application notes provide a comprehensive overview of the key findings and experimental protocols from preclinical research, offering a valuable resource for scientists and professionals in drug development.
Summary of Preclinical Findings
Stachyose has been shown to exert its beneficial effects primarily by altering the composition and function of the gut microbiota. This modulation leads to a cascade of downstream effects, including the reduction of inflammation, enhancement of the intestinal barrier, and improvements in metabolic parameters.
Modulation of Gut Microbiota Composition
Across various preclinical models, stachyose administration has been consistently linked to favorable changes in the gut microbial community. As a prebiotic, it selectively promotes the growth of beneficial bacteria while inhibiting potentially harmful ones.
Table 1: Effects of Stachyose on Gut Microbiota in Preclinical Models
| Animal Model | Disease Condition | Dosage | Duration | Key Changes in Gut Microbiota | Reference |
| Mice | Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis | Not specified | Not specified | ↑ Akkermansia, ↑ Lactobacillus | [1] |
| Mice | High-Fat Diet (HFD)-Induced Obesity | 2% in diet | 8 weeks | ↓ Firmicutes/Bacteroidetes ratio, ↑ Akkermansia muciniphila | [2] |
| Mice | High-Fat Diet (HFD)-Induced Hyperlipidemia | Low, Medium, High (Not specified) | Not specified | ↑ Species diversity, ↑ Ileibacterium | [3] |
| Rats | High-Fat Diet/Streptozotocin-Induced Type 2 Diabetes | Not specified | 4 weeks | ↑ Phascolarctobacterium, ↑ Bilophila, ↑ Oscillospira, ↑ Turicibacter | [4] |
| KKAy Mice | Spontaneous Type 2 Diabetes | 200 mg/kg | 8 weeks | ↑ Akkermansiaceae, ↑ Lactobacillaceae (with Berberine) | [5][6] |
| Mice | Acute Hypobaric Hypoxia | Not specified | Not specified | ↓ Firmicutes/Bacteroidetes ratio, ↑ Rikenella, ↑ Bacteroides, ↑ Odoribacter (with L. rhamnosus GG) | [7] |
Note: "↑" indicates an increase, and "↓" indicates a decrease in relative abundance.
Anti-Inflammatory Effects
A key mechanism through which stachyose exerts its therapeutic effects is the suppression of pro-inflammatory signaling pathways. By modulating the gut microbiota, stachyose can lead to a decrease in the production of inflammatory cytokines.
Table 2: Anti-inflammatory Effects of Stachyose in Preclinical Models
| Animal Model | Disease Condition | Key Anti-Inflammatory Effects | Reference |
| Mice | DSS-Induced Colitis | ↓ Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | [1] |
| Rats | High-Fat Diet/Streptozotocin-Induced Type 2 Diabetes | ↓ Pancreatic mRNA expression of IL-6 and TNF-α | [4] |
| Mice | Acute Hypobaric Hypoxia | ↓ Pro-inflammatory cytokines (IFN-γ, IL-1β, IL-6, TNF-α), ↑ Anti-inflammatory cytokine (TGF-β) | [7] |
Enhancement of Intestinal Barrier Function
Stachyose has been shown to improve the integrity of the intestinal barrier, which is often compromised in various disease states. This is achieved by increasing the expression of tight junction proteins and promoting the health of the intestinal epithelium.
Table 3: Effects of Stachyose on Intestinal Barrier Function
| Animal Model | Disease Condition | Key Effects on Intestinal Barrier | Reference |
| Mice | High-Fat Diet (HFD)-Induced Obesity | ↑ Claudin-1 and ZO-1 protein expression | [2] |
| Mice | Metabolic Syndrome | Enhanced integrity of the intestinal epithelial barrier | [8] |
| KKAy Mice | Spontaneous Type 2 Diabetes | Maintenance of intestinal barrier integrity | [5][9] |
| Mice | Acute Hypobaric Hypoxia | Increased content of short-chain fatty acids (SCFAs), especially butyric acid, which supports tight junctions. | [7] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited preclinical studies. These should be adapted based on specific experimental needs.
Animal Models and Husbandry
-
Species: Male C57BL/6 mice, Wistar rats, or KKAy mice are commonly used.
-
Age: Typically 6-8 weeks old at the start of the experiment.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and controlled temperature and humidity.
-
Diet and Water: Standard chow and water should be provided ad libitum, unless a specific diet (e.g., high-fat diet) is part of the experimental design.
Stachyose Administration
-
Dosage: Dosages can vary. In some studies, stachyose is mixed into the diet at a concentration of around 2%.[2] In others, it is administered via oral gavage at doses such as 200 mg/kg body weight.[6]
-
Duration: Treatment duration typically ranges from 4 to 8 weeks.[2][4]
-
Vehicle: When administered by gavage, stachyose is typically dissolved in sterile water or phosphate-buffered saline (PBS).
Induction of Disease Models
-
DSS-Induced Colitis: Acute colitis can be induced in mice by administering 2-3% (w/v) dextran sulfate sodium (DSS) in their drinking water for 5-7 days.[1]
-
High-Fat Diet (HFD)-Induced Metabolic Disorders: Obesity, hyperlipidemia, and insulin (B600854) resistance can be induced by feeding animals a diet high in fat (e.g., 45-60% of calories from fat) for several weeks.[2][3]
-
High-Fat Diet/Streptozotocin (STZ)-Induced Type 2 Diabetes: This model is established in rats by combining a high-fat diet with a low-dose injection of STZ.[4]
Sample Collection and Analysis
-
Fecal Sample Collection: Fecal pellets should be collected at baseline and at the end of the study for gut microbiota analysis. Samples should be immediately frozen at -80°C.
-
Blood Collection: Blood samples can be collected via cardiac puncture or tail vein bleeding to measure serum levels of cytokines and metabolic markers.
-
Tissue Collection: Colon, liver, and adipose tissues are often collected for histological analysis and measurement of gene and protein expression.
Gut Microbiota Analysis
-
16S rRNA Gene Sequencing: This is the standard method for analyzing the composition of the gut microbiota.
-
DNA Extraction: DNA is extracted from fecal samples using a commercial kit.
-
PCR Amplification: The V3-V4 or V4 hypervariable region of the 16S rRNA gene is amplified by PCR.
-
Sequencing: The amplicons are sequenced on a platform such as Illumina MiSeq.
-
Data Analysis: Bioinformatic analysis is performed to determine the relative abundance of different bacterial taxa.
-
Analysis of Inflammatory Markers
-
ELISA: Enzyme-linked immunosorbent assay (ELISA) kits can be used to quantify the concentrations of cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or tissue homogenates.[1]
-
qRT-PCR: Quantitative real-time PCR can be used to measure the mRNA expression levels of inflammatory genes in tissues.
Assessment of Intestinal Barrier Function
-
Immunohistochemistry/Immunofluorescence: These techniques can be used to visualize and quantify the expression of tight junction proteins (e.g., ZO-1, occludin, claudin-1) in colon tissue sections.
-
Western Blotting: This method can be used to measure the protein levels of tight junction proteins in tissue lysates.
Visualizations
Experimental Workflow
Caption: A generalized workflow for preclinical studies investigating stachyose.
Proposed Signaling Pathway for Stachyose's Anti-Inflammatory Effect
References
- 1. Stachyose modulates gut microbiota and alleviates dextran sulfate sodium-induced acute colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic impact of stachyose on hyperlipidaemia caused by a high-fat diet in mice as revealed by gut microbiota and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stachyose Improves Inflammation through Modulating Gut Microbiota of High-Fat Diet/Streptozotocin-Induced Type 2 Diabetes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stachyose Improves the Effects of Berberine on Glucose Metabolism by Regulating Intestinal Microbiota and Short-Chain Fatty Acids in Spontaneous Type 2 Diabetic KKAy Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stachyose in combination with L. rhamnosus GG ameliorates acute hypobaric hypoxia-induced intestinal barrier dysfunction through alleviating inflammatory response and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stachyose ameliorates obesity-related metabolic syndrome via improving intestinal barrier function and remodeling gut microbiota [agris.fao.org]
- 9. Stachyose Improves the Effects of Berberine on Glucose Metabolism by Regulating Intestinal Microbiota and Short-Chain Fatty Acids in Spontaneous Type 2 Diabetic KKAy Mice | Semantic Scholar [semanticscholar.org]
Stachyose Tetrahydrate: In Vitro Applications for Intestinal Health Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Stachyose (B150584), a functional tetrasaccharide, is a prebiotic that has demonstrated significant potential in promoting intestinal health. In vitro cell culture models are invaluable tools for elucidating the direct effects of stachyose on intestinal epithelial cells and for investigating the underlying molecular mechanisms. These application notes provide detailed protocols for utilizing stachyose tetrahydrate in cell culture experiments to assess its impact on intestinal barrier function, inflammation, and cell proliferation.
Key Applications in Intestinal Cell Culture Models
This compound can be employed in various intestinal cell line models to investigate its beneficial effects:
-
Enhancement of Intestinal Barrier Function: Stachyose has been shown to improve the integrity of the intestinal barrier. This can be assessed in vitro by measuring the transepithelial electrical resistance (TEER) of Caco-2 cell monolayers.
-
Anti-inflammatory Effects: Stachyose exhibits anti-inflammatory properties by modulating key signaling pathways. The human colon adenocarcinoma cell line Caco-2 and macrophage cell lines like RAW264.7 can be utilized to study the anti-inflammatory potential of stachyose in response to inflammatory stimuli such as lipopolysaccharide (LPS).
-
Modulation of Mucin Production: The mucus layer is a critical component of the intestinal barrier. The HT-29 cell line, a human colorectal adenocarcinoma cell line capable of differentiating into mucus-producing goblet cells, can be used to evaluate the effect of stachyose on mucin secretion.
-
Inhibition of Colon Cancer Cell Proliferation: Stachyose has been observed to inhibit the proliferation of colon cancer cells and induce apoptosis[1]. The Caco-2 cell line is a suitable model for these investigations.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of stachyose.
Table 1: Effect of Stachyose on Caco-2 Cell Proliferation [1]
| Stachyose Concentration (mg/mL) | Cell Inhibitory Rate (%) |
| 0.4 | 15.31 ± 3.20 |
| 0.8 | 28.45 ± 2.10 |
| 1.6 | 40.23 ± 5.70 |
| 3.2 | 55.67 ± 4.50 |
Table 2: Anti-inflammatory Effects of Stachyose on LPS-stimulated RAW264.7 Macrophages [2]
| Treatment | NO Secretion Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| Stachyose (low dose) | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| Stachyose (high dose) | More Significant Inhibition | More Significant Inhibition | More Significant Inhibition | More Significant Inhibition |
Note: Specific percentage inhibitions were not provided in the abstract, but a dose-dependent effect was reported.
Experimental Protocols
Protocol 1: Assessment of Intestinal Barrier Function using Caco-2 Cells
This protocol describes the measurement of transepithelial electrical resistance (TEER) in a Caco-2 cell monolayer model to assess the effect of stachyose on intestinal barrier integrity.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
This compound solution (sterile-filtered)
-
Transwell® inserts (0.4 µm pore size)
-
TEER measurement system (e.g., Millicell® ERS-2 Voltohmmeter)
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺ free
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at a density of 2 x 10⁵ cells/insert.
-
Cell Differentiation: Culture the cells for 21 days to allow for differentiation and formation of a polarized monolayer. Change the medium every 2-3 days.
-
TEER Measurement (Baseline): Before treatment, wash the monolayers with pre-warmed PBS. Add fresh culture medium to the apical (0.5 mL) and basolateral (1.5 mL) chambers. Measure the initial TEER.
-
Stachyose Treatment: Prepare different concentrations of this compound in culture medium. Replace the medium in the apical and/or basolateral chambers with the stachyose-containing medium. Include a vehicle control (medium without stachyose).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours).
-
TEER Measurement (Post-treatment): At the end of the incubation period, measure the TEER of the monolayers as described in step 3.
-
Data Analysis: Subtract the TEER value of a blank insert (without cells) from the measured values. Calculate the TEER in Ω·cm² by multiplying the resistance by the surface area of the insert. Compare the TEER values of stachyose-treated groups with the control group.
Protocol 2: Evaluation of Anti-inflammatory Effects in an LPS-induced Caco-2 Model
This protocol outlines a method to assess the anti-inflammatory properties of stachyose in an in vitro model of intestinal inflammation using LPS-stimulated Caco-2 cells.
Materials:
-
Differentiated Caco-2 cell monolayers (as described in Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound solution
-
Culture medium
-
ELISA kits for pro-inflammatory cytokines (e.g., IL-8, TNF-α)
Procedure:
-
Cell Culture: Culture Caco-2 cells on multi-well plates until they reach confluence.
-
Pre-treatment with Stachyose: Pre-treat the cells with various concentrations of stachyose in culture medium for a specified period (e.g., 24 hours).
-
LPS Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the culture medium and incubate for a defined time (e.g., 4-24 hours).
-
Sample Collection: Collect the cell culture supernatants.
-
Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., IL-8, TNF-α) in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the stachyose-treated groups with the LPS-only treated group and the untreated control group.
Protocol 3: Quantification of Mucin Production in HT-29 Cells
This protocol details a method to evaluate the effect of stachyose on mucin production by the HT-29 goblet-like cell line.
Materials:
-
HT-29 cells
-
DMEM with high glucose, supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound solution
-
Alcian Blue staining solution
-
Guanidine (B92328) hydrochloride solution (for solubilization)
Procedure:
-
Cell Seeding and Differentiation: Seed HT-29 cells in multi-well plates and culture them for at least 21 days post-confluence to allow for goblet cell differentiation.
-
Stachyose Treatment: Treat the differentiated cells with different concentrations of stachyose in culture medium for a desired period (e.g., 48 hours).
-
Mucin Staining:
-
Wash the cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the intracellular mucin with Alcian Blue solution.
-
-
Quantification:
-
Wash the stained cells to remove excess dye.
-
Solubilize the bound dye with guanidine hydrochloride solution.
-
Measure the absorbance of the solubilized dye at a wavelength of 620 nm.
-
-
Data Analysis: Compare the absorbance values of the stachyose-treated groups to the untreated control group to determine the relative change in mucin production.
Signaling Pathways and Experimental Workflows
Proposed Anti-inflammatory Signaling Pathway of Stachyose
Stachyose is suggested to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway[2]. While this has been demonstrated in macrophages, a similar mechanism is proposed in intestinal epithelial cells, especially in the context of inflammation. In vivo studies have shown that stachyose can downregulate the expression of NF-κB[3].
Caption: Proposed anti-inflammatory mechanism of stachyose via TLR4/NF-κB pathway.
Experimental Workflow for TEER Measurement
The following diagram illustrates the workflow for assessing the effect of stachyose on intestinal barrier function using TEER measurement.
Caption: Workflow for Transepithelial Electrical Resistance (TEER) measurement.
Logical Relationship for Anti-inflammatory Assay
This diagram shows the logical flow of an experiment to test the anti-inflammatory effects of stachyose.
Caption: Logical workflow for assessing the anti-inflammatory effects of stachyose.
References
- 1. Stachyose-induced apoptosis of Caco-2 cells via the caspase-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on the anti-inflammatory effect of stachyose by inhibiting TLR4/NF-κB signalling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stachyose increases intestinal barrier through Akkermansia muciniphila and reduces gut inflammation in germ-free mice after human fecal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stachyose Tetrahydrate Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stachyose (B150584) tetrahydrate in solution. The information provided is designed to help you anticipate and address common stability challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of stachyose tetrahydrate degradation in aqueous solutions?
A1: The primary degradation pathway for this compound in solution is acid-catalyzed hydrolysis of its glycosidic bonds.[1][2][3][4] Stachyose is a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit linked by these bonds.[5] In the presence of acid (low pH), these linkages can be broken, leading to the formation of smaller saccharides such as raffinose, sucrose (B13894), galactose, and fructose (B13574).[6][7][8]
Q2: How do temperature and pH affect the stability of this compound solutions?
A2: Temperature and pH are critical factors influencing the stability of this compound in solution.
-
pH: Stachyose is most stable in neutral to slightly acidic conditions. In strongly acidic environments, the rate of hydrolysis increases significantly. While some sources suggest stachyose is stable under acidic conditions, this is likely in the absence of heat. Prolonged exposure to low pH will lead to degradation.[9][10][11]
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis, especially in acidic conditions.[6][10][11][12] The relationship between temperature and the degradation rate constant can often be described by the Arrhenius equation, which predicts a logarithmic increase in the degradation rate with a linear increase in inverse temperature.[13][14][15][16][17]
Q3: My stachyose solution is turning yellow/brown over time. What is causing this?
A3: The yellowing or browning of a stachyose solution, particularly upon heating, may be indicative of Maillard reactions or caramelization. The Maillard reaction can occur between the reducing end of the sugar molecules and any amino acids or proteins present in the solution. Caramelization can occur at high temperatures as the sugar molecules themselves begin to break down.
Q4: Can I autoclave my this compound solution?
A4: Autoclaving is generally not recommended for this compound solutions, especially if the pH is not strictly controlled to be neutral. The high temperature and pressure of autoclaving can significantly accelerate hydrolysis, leading to the degradation of the molecule. Sterile filtration is the preferred method for sterilizing stachyose solutions.
Q5: What are the best practices for preparing and storing this compound solutions to ensure stability?
A5: To maximize the stability of your this compound solution, follow these guidelines:
-
Use high-purity water: Use purified water (e.g., deionized, distilled, or HPLC-grade) to minimize contaminants that could affect pH or participate in side reactions.
-
Buffer the solution: If compatible with your application, use a neutral pH buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5) to protect against pH shifts that could accelerate hydrolysis.
-
Control the temperature: Prepare solutions at room temperature and store them at low temperatures. For short-term storage (days), refrigeration (2-8°C) is recommended. For long-term storage, freezing at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles.
-
Protect from light: While stachyose is not known to be highly photosensitive, it is good practice to store solutions in amber vials or protected from direct light to prevent any potential photochemical degradation.
-
Prepare fresh solutions: For critical applications, it is always best to prepare solutions fresh on the day of use.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency or unexpected experimental results | Degradation of this compound in solution. | 1. Verify solution pH: Check the pH of your solution. If it is acidic, consider buffering to a neutral pH. 2. Review storage conditions: Ensure solutions are stored at the recommended low temperatures and protected from light. 3. Prepare fresh solutions: If degradation is suspected, prepare a fresh solution immediately before your experiment. 4. Perform a stability check: Analyze the concentration of your stachyose solution over time using a suitable analytical method like HPLC-RID to determine the degradation rate under your specific conditions. |
| Appearance of new peaks in chromatogram (e.g., HPLC) | Hydrolysis of stachyose into smaller saccharides (raffinose, sucrose, galactose, fructose). | 1. Identify degradation products: Compare the retention times of the new peaks with standards of potential degradation products. 2. Optimize analytical method: Ensure your analytical method can adequately separate stachyose from its potential degradants. 3. Address the root cause of degradation: Refer to the troubleshooting steps for "Loss of potency." |
| Inconsistent results between batches of solutions | Variability in solution preparation, storage, or age of the solution. | 1. Standardize solution preparation: Ensure consistent procedures for weighing, dissolving, and pH adjustment. 2. Use a consistent storage protocol: Adhere to the same storage temperature and duration for all batches. 3. Document solution age: Note the preparation date of each solution and use solutions of a similar age for related experiments. |
Quantitative Data on this compound Stability
Table 1: Illustrative Half-life (t½) of this compound in Aqueous Solution at Different pH and Temperature Conditions
| Temperature (°C) | pH 3.0 | pH 5.0 | pH 7.0 |
| 25 | ~180 days | ~730 days | > 1000 days |
| 40 | ~30 days | ~150 days | ~500 days |
| 60 | ~2 days | ~15 days | ~75 days |
Note: This data is for illustrative purposes only and should not be considered as actual experimental results.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on a this compound drug substance, based on ICH Q1A(R2) guidelines.[9][18][19][20][21][22][23]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
HPLC system with a Refractive Index Detector (RID)
-
Amino or carbohydrate-specific HPLC column
-
Stability chambers or ovens
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 10 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Store the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Store the solution at 60°C.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
If no degradation is observed, repeat the experiment with 1 M NaOH.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and a separate aliquot of the stock solution in an oven at a high temperature (e.g., 80°C).
-
Withdraw samples at appropriate time points. For the solid sample, dissolve a known amount in water before analysis.
-
-
Photostability Testing:
-
Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Store control samples in the dark under the same temperature conditions.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC-RID method. The method should be able to separate stachyose from its potential degradation products.
-
Protocol 2: HPLC-RID Method for the Analysis of Stachyose and its Degradation Products
Objective: To quantify stachyose and its primary degradation products (raffinose, sucrose, galactose, fructose) in a solution.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a refractive index detector (RID).
Chromatographic Conditions:
-
Column: Amino column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (75:25, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
RID Temperature: 35°C
Procedure:
-
Standard Preparation: Prepare individual standard solutions of stachyose, raffinose, sucrose, galactose, and fructose in high-purity water at known concentrations. Prepare a mixed standard solution containing all components.
-
Calibration: Inject the standard solutions at various concentrations to generate calibration curves for each analyte.
-
Sample Analysis: Inject the samples from the forced degradation study (or other stability studies) and quantify the amount of stachyose remaining and the amount of each degradation product formed based on the calibration curves.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Workflow for a forced degradation study of stachyose.
References
- 1. glycosidic bond stability: Topics by Science.gov [science.gov]
- 2. tutorchase.com [tutorchase.com]
- 3. Glycosidic bond - Wikipedia [en.wikipedia.org]
- 4. alevels.ai [alevels.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of oligosaccharides formed during stachyose hydrolysis by Pectinex Ultra SP-L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of stachyose, raffinose, melibiose and sucrose by different tempe-producing Rhizopus fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. Efficient Degradation for Raffinose and Stachyose of a β-D-Fructofuranosidase and Its New Function to Improve Gel Properties of Coagulated Fermented-Soymilk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Using the Arrhenius Equation to Predict Drug Shelf Life – StabilityStudies.in [stabilitystudies.in]
- 14. ftloscience.com [ftloscience.com]
- 15. One- and two-stage Arrhenius models for pharmaceutical shelf life prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. freethinktech.com [freethinktech.com]
- 17. researchgate.net [researchgate.net]
- 18. resolvemass.ca [resolvemass.ca]
- 19. scispace.com [scispace.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. Forced Degradation Testing | SGS [sgs.com]
- 22. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 23. pharmtech.com [pharmtech.com]
Stachyose tetrahydrate degradation under acidic conditions and heat
Welcome to the technical support center for researchers, scientists, and drug development professionals working with stachyose (B150584) tetrahydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the degradation of stachyose tetrahydrate under acidic and heated conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability under acidic and heated conditions important?
Stachyose is a naturally occurring tetrasaccharide, consisting of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[1] Its tetrahydrate form incorporates four molecules of water into its crystalline structure. Understanding its stability under acidic and heated conditions is crucial for applications in the food and pharmaceutical industries, particularly for predicting shelf-life, designing processing conditions, and ensuring the delivery of its functional properties, such as its prebiotic effects. Stachyose is noted for its robust stability, which allows for its use in a variety of functional foods and beverages.[2]
Q2: What are the primary degradation products of this compound under acidic and heated conditions?
Under acidic and heated conditions, this compound undergoes hydrolysis of its glycosidic bonds. The primary degradation products are its constituent monosaccharides and disaccharides, including:
-
Galactose
-
Glucose
-
Sucrose
-
Raffinose (an intermediate trisaccharide)
Q3: At what temperature and pH does significant degradation of this compound begin?
Q4: How can I monitor the degradation of this compound and quantify its degradation products?
High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) is a common and effective method for separating and quantifying stachyose and its degradation products. An amino-based or a specialized carbohydrate column is typically used for separation.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| No or very slow degradation observed | 1. Temperature is too low: The rate of hydrolysis is highly dependent on temperature. 2. pH is not sufficiently acidic: The concentration of H+ ions catalyzes the hydrolysis. 3. Incorrect preparation of stachyose solution: The concentration of stachyose may be lower than intended. | 1. Increase the temperature: Incrementally increase the temperature (e.g., in 10°C steps) to find the optimal condition for the desired degradation rate. 2. Decrease the pH: Carefully lower the pH of the solution using a suitable acid (e.g., HCl, H2SO4). 3. Verify concentration: Use a calibrated analytical method (e.g., HPLC) to confirm the initial concentration of your stachyose solution. |
| Degradation is too rapid and difficult to control | 1. Temperature is too high: Leads to very fast reaction kinetics. 2. pH is too low: A high concentration of H+ ions will accelerate hydrolysis significantly. | 1. Lower the temperature: Conduct experiments at lower temperatures to slow down the reaction rate. 2. Increase the pH: Adjust the pH to a less acidic level to reduce the catalytic effect. 3. Time-course study: Perform a time-course experiment with frequent sampling at the initial stages to better capture the degradation profile. |
| Inconsistent or non-reproducible results | 1. Fluctuations in temperature or pH: Lack of precise control over experimental conditions. 2. Inhomogeneous mixing: Uneven distribution of heat or acid in the reaction mixture. 3. Sample degradation during storage: Degradation products may change over time if samples are not stored properly before analysis. | 1. Use calibrated equipment: Ensure your heating blocks, water baths, and pH meters are accurately calibrated. 2. Ensure proper mixing: Use a magnetic stirrer or vortex to ensure the reaction mixture is homogeneous. 3. Proper sample handling: Quench the reaction immediately (e.g., by cooling on ice and neutralizing the pH) and store samples at low temperatures (e.g., -20°C or -80°C) prior to analysis. |
| Unexpected peaks in HPLC chromatogram | 1. Formation of side-products: At high temperatures, further degradation or side reactions of monosaccharides (e.g., formation of 5-HMF) can occur. 2. Contamination: Contaminants in the stachyose sample, water, or reagents. | 1. Use appropriate analytical standards: Co-inject standards of potential degradation byproducts to identify unknown peaks. 2. Run blanks: Analyze blank samples (containing only the solvent and acid) to identify any peaks originating from the reagents or system. 3. Purify the stachyose sample: If the starting material is suspected to be impure, consider purification before the experiment. |
Quantitative Data Summary
The following table summarizes the typical degradation products of stachyose and provides an example of retention times in HPLC analysis. Note that actual retention times will vary depending on the specific HPLC method used.
| Compound | Type | Typical HPLC Retention Time (min) |
| Stachyose | Tetrasaccharide | 24.95 |
| Raffinose | Trisaccharide | 28.57 |
| Sucrose | Disaccharide | 33.37 |
| Galactose | Monosaccharide | 43.76 |
| Glucose | Monosaccharide | Varies |
| Fructose | Monosaccharide | Varies |
Retention times are examples and will vary based on the HPLC column, mobile phase, and flow rate used.[3]
Experimental Protocols
Protocol 1: Kinetic Study of this compound Degradation
Objective: To determine the rate of this compound degradation under specific acidic and temperature conditions.
Materials:
-
This compound (high purity)
-
Deionized water
-
Hydrochloric acid (HCl) or Sulfuric acid (H2SO4) of a known concentration
-
Sodium hydroxide (B78521) (NaOH) for neutralization
-
Heating block or water bath with precise temperature control
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a Refractive Index Detector (RID) and a carbohydrate analysis column
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/mL) in deionized water.
-
pH Adjustment: In a reaction vessel, add a specific volume of the stachyose stock solution and adjust the pH to the desired level (e.g., pH 2, 3, or 4) using the acid. Record the final volume.
-
Incubation: Place the reaction vessel in the pre-heated heating block or water bath set to the desired temperature (e.g., 70°C, 80°C, or 90°C). Start a timer immediately.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately cool the aliquot on ice and neutralize it with NaOH to stop the reaction.
-
Sample Preparation for HPLC: Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
-
Data Analysis: Quantify the peak areas of stachyose and its degradation products. Plot the concentration of stachyose versus time to determine the degradation kinetics.
Protocol 2: HPLC Analysis of Stachyose and its Degradation Products
Objective: To separate and quantify stachyose, raffinose, sucrose, galactose, glucose, and fructose.
HPLC System and Conditions:
-
Column: Amino column (e.g., 4.6 x 250 mm, 5 µm) or a specialized carbohydrate column.
-
Mobile Phase: Acetonitrile:Water gradient (e.g., starting with 80:20 and adjusting as needed).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detector: Refractive Index Detector (RID).
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare individual and mixed standard solutions of stachyose, raffinose, sucrose, galactose, glucose, and fructose in the mobile phase at known concentrations.
-
Calibration Curve: Inject the standards to establish retention times and generate calibration curves for each compound.
-
Sample Analysis: Inject the prepared samples from the degradation experiment.
-
Quantification: Use the calibration curves to determine the concentration of each compound in the samples based on their peak areas.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of stachyose.
Caption: General workflow for a stachyose degradation experiment.
References
Preventing microbial contamination in Stachyose tetrahydrate stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing microbial contamination in Stachyose tetrahydrate stock solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation and storage of this compound solutions.
Issue 1: Visible microbial growth (turbidity, cloudiness, or particles) in the this compound stock solution.
| Potential Cause | Recommended Action |
| Non-sterile technique during preparation | Review and strictly adhere to aseptic techniques. Work in a laminar flow hood, wear appropriate personal protective equipment (gloves, lab coat), and use sterile pipette tips and containers. |
| Contaminated water or glassware | Use sterile, pyrogen-free water (e.g., water for injection or cell culture grade water). Ensure all glassware is thoroughly cleaned and sterilized by autoclaving or dry heat before use. |
| Ineffective sterilization of the solution | If autoclaving was used, ensure the autoclave reached the appropriate temperature and pressure for the required duration. If filter sterilizing, confirm the integrity of the 0.22 µm filter and that it was used correctly. |
| Improper storage conditions | Store sterile stock solutions at recommended temperatures (see FAQ 2 for details). Avoid frequent temperature fluctuations. |
Issue 2: The pH of the this compound solution has changed significantly after preparation or storage.
| Potential Cause | Recommended Action |
| Microbial contamination | A significant drop in pH may indicate bacterial growth, as some bacteria produce acidic byproducts. Discard the solution and prepare a fresh, sterile batch. |
| Degradation of Stachyose | Although Stachyose is relatively stable, prolonged storage at improper temperatures or exposure to harsh acidic or basic conditions can lead to hydrolysis and a change in pH. Prepare fresh solutions and store them appropriately. Autoclaving can also lead to the formation of acidic degradation products.[1][2] |
Frequently Asked Questions (FAQs)
FAQ 1: What is the recommended method for sterilizing this compound stock solutions?
The recommended method for sterilizing this compound solutions is sterile filtration. Use a sterilizing-grade 0.22 µm pore size filter.[3][4][5][6] This method effectively removes bacteria without the risk of thermal degradation that can occur with autoclaving.
FAQ 2: How should I store my sterile this compound stock solution?
For long-term storage, it is best to aliquot the sterile stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[3][7] This prevents repeated freeze-thaw cycles which can potentially degrade the oligosaccharide. For short-term storage (a few days), refrigeration at 2-8°C is acceptable.
FAQ 3: Can I autoclave my this compound solution?
Autoclaving is not the recommended method for sterilizing this compound solutions. Like other sugars, Stachyose can degrade at the high temperatures and pressures of autoclaving.[1][8] This degradation can lead to the formation of unwanted byproducts and a decrease in the effective concentration of Stachyose. If autoclaving is the only available option, it is crucial to autoclave the sugar solution separately from other media components to minimize degradation reactions like the Maillard reaction.[1]
FAQ 4: What are the signs of this compound degradation in my stock solution?
Degradation of Stachyose can be indicated by:
-
A change in the color of the solution (e.g., yellowing or browning), which may suggest caramelization or Maillard reactions if other components like amino acids are present.
-
A significant change in pH.
-
A decrease in the expected biological activity in your experiments.
FAQ 5: I suspect my stock solution is contaminated. What should I do?
If you suspect microbial contamination, it is best to discard the solution. Do not attempt to re-sterilize a contaminated solution, as it may contain heat-stable endotoxins or other microbial byproducts. Prepare a fresh batch of this compound solution using strict aseptic techniques.
Experimental Protocols
Protocol 1: Preparation and Sterile Filtration of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, pyrogen-free water (e.g., water for injection, cell culture grade water)
-
Sterile glassware (beaker, graduated cylinder)
-
Sterile magnetic stir bar and stir plate
-
Sterile 0.22 µm syringe filter or vacuum filtration unit
-
Sterile storage bottles or cryovials
Methodology:
-
In a laminar flow hood, weigh the desired amount of this compound powder using a sterile spatula and weigh boat.
-
Transfer the powder to a sterile beaker.
-
Add the required volume of sterile water to achieve the desired concentration.
-
Add a sterile magnetic stir bar to the beaker and place it on a stir plate.
-
Stir the solution until the this compound is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution directly into a sterile storage bottle or aliquot into sterile cryovials.
-
Label the containers with the name of the solution, concentration, and date of preparation.
-
Store at the appropriate temperature (-20°C or -80°C for long-term storage).
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Duration | Temperature | Recommendation |
| Short-term (up to 1 week) | 2-8°C | Recommended for immediate use to avoid potential degradation. |
| Long-term (1 month to 1 year) | -20°C or -80°C | Aliquot into single-use volumes to prevent freeze-thaw cycles.[3][7] |
Table 2: Comparison of Sterilization Methods for this compound Solutions
| Method | Effectiveness | Risk of Degradation | Recommendation |
| Sterile Filtration (0.22 µm) | High | Low | Recommended Method |
| Autoclaving | High | High | Not Recommended due to potential for hydrolysis and caramelization.[1][8] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of organic matter during autoclaving of commingled household waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Complete Guide to 0.22 Micron Filters: Everything You Need to Know [hplcvials.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. What Is A 0.22 Micron Filter Used For? - Blogs - News [alwsci.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Stachyose Tetrahydrate Stability: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the long-term storage and stability of stachyose (B150584) tetrahydrate. The information is designed to assist researchers in designing experiments, interpreting stability data, and troubleshooting common issues to ensure the integrity of stachyose tetrahydrate throughout its lifecycle in a research and development setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a well-sealed container in a dry environment at or below -20°C. Under these conditions, it can be expected to remain stable for up to three years.[1] Its hygroscopic nature necessitates protection from moisture to prevent caking and potential degradation.[2][3]
Q2: How should I store this compound solutions?
A2: Aqueous solutions of this compound are less stable than the solid form. For short-term storage (up to one month), refrigeration at -20°C is recommended. For longer-term storage (up to six months), freezing at -80°C is advisable.[4] It is crucial to use freshly prepared solutions for experiments whenever possible and to avoid repeated freeze-thaw cycles.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for this compound is hydrolysis of its glycosidic bonds. This can be catalyzed by acidic conditions or high temperatures.[5] The α-(1→6) and α-(1→2) glycosidic linkages can be cleaved, leading to the formation of smaller saccharides such as manninotriose, melibiose (B213186), sucrose (B13894), galactose, glucose, and fructose.[6][7] Oxidation of its secondary hydroxyl groups to form polyaldehyde derivatives is another potential degradation route.[4]
Q4: Is this compound susceptible to the Maillard reaction?
A4: While stachyose itself is a non-reducing sugar, it can undergo hydrolysis to form reducing sugars (glucose and fructose) under certain conditions (e.g., acidic pH, heat).[8] These reducing sugars can then participate in the Maillard reaction with amino acids, leading to browning and the formation of complex products.[1][8][9] This is a critical consideration in formulations containing both this compound and amino acids or proteins.
Q5: How does humidity affect the stability of solid this compound?
A5: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This absorbed moisture can lead to physical changes such as caking and clumping, and more importantly, can accelerate chemical degradation by facilitating hydrolysis of the glycosidic bonds. Therefore, it is imperative to store it in a low-humidity environment.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Powder Caking or Clumping | Exposure to humidity due to improper storage or handling. | Store in a tightly sealed container with a desiccant. Handle in a low-humidity environment (e.g., a glove box). If caked, gently break up the powder before use, but be aware that some degradation may have occurred. |
| Discoloration (Browning) of a Formulation | Maillard reaction between stachyose degradation products and amino acids/proteins, often accelerated by heat. | Control the pH of the formulation to near neutral. Avoid excessive heat during processing and storage. If amino acids are present, consider the use of antioxidants. |
| Unexpected Peaks in Chromatogram (HPLC/LC-MS) | Degradation of stachyose during sample preparation or analysis (e.g., acidic mobile phase, high temperature). | Use a neutral pH mobile phase if possible. Avoid high temperatures during sample preparation and analysis.[5] Ensure the purity of the initial material. |
| Loss of Assay Value Over Time | Chemical degradation due to improper storage conditions (temperature, humidity, light). | Review storage conditions and ensure they align with the recommendations (-20°C, dry). Perform a forced degradation study to understand the susceptibility of your specific formulation to different stress factors. |
| Inconsistent Experimental Results | Variability in the stability of this compound between different lots or due to degradation. | Always use a well-characterized, high-purity standard. Re-evaluate the purity of your this compound stock if it has been stored for an extended period. |
Data Presentation
Table 1: Summary of Recommended Storage Conditions and Expected Shelf-Life
| Form | Storage Temperature | Relative Humidity | Expected Shelf-Life | Reference |
| Solid Powder | -20°C | Low (in a sealed container) | Up to 3 years | [1] |
| Aqueous Solution | -20°C | N/A | Up to 1 month | [4] |
| Aqueous Solution | -80°C | N/A | Up to 6 months | [4] |
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Key Degradation Products | Analytical Method for Detection | Reference |
| Acid/Thermal Hydrolysis | Manninotriose, Melibiose, Sucrose, Galactose, Glucose, Fructose | HPLC, LC-MS | [5][6][7] |
| Oxidation | Polyaldehyde derivatives | FTIR, NMR | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the intrinsic stability of this compound.
1. Objective: To identify potential degradation products and pathways under various stress conditions.
2. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (B78521) (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- High-purity water
- Stability chambers (controlled temperature and humidity)
- Photostability chamber
3. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation (Solid State): Place solid this compound in a stability chamber at elevated temperatures (e.g., 40°C, 60°C, 80°C) with controlled humidity (e.g., 75% RH).
-
Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
4. Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Method validation is essential.
1. Objective: To quantify this compound and separate it from its potential degradation products.
2. Instrumentation and Conditions:
- HPLC System: With a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). A UV detector is not suitable as stachyose lacks a significant chromophore.
- Column: A carbohydrate analysis column, such as an amino- or amide-based column (e.g., COSMOSIL Sugar-D).[10]
- Mobile Phase: Acetonitrile:Water gradient (e.g., starting with 80:20 and gradually increasing the water content).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30-40°C.
- Injection Volume: 10-20 µL.
3. Sample Preparation:
- Accurately weigh and dissolve this compound in the mobile phase or water to a known concentration.
- Filter the sample through a 0.45 µm filter before injection.
4. Method Validation (as per ICH Q2(R1) guidelines):
- Specificity: Demonstrate that the method can distinguish stachyose from its degradation products by analyzing forced degradation samples.
- Linearity: Analyze a series of standards at different concentrations to establish the linear range.
- Accuracy: Perform recovery studies by spiking a placebo with known amounts of stachyose.
- Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of stachyose that can be reliably detected and quantified.
- Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a comprehensive this compound stability study.
References
- 1. Saccharide induced racemization of amino acids in the course of the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lgcstandards.com [lgcstandards.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of stachyose, raffinose, melibiose and sucrose by different tempe-producing Rhizopus fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Effect of amino acids in the Maillard reaction products generated from the reaction flavors of Tenebrio molitor (mealworm) protein and d-xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Addressing flatulence as a side effect in Stachyose tetrahydrate studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Stachyose (B150584) tetrahydrate in their experiments. The following information addresses the common side effect of flatulence and provides guidance on its mitigation and management.
Frequently Asked Questions (FAQs)
Q1: Why does Stachyose tetrahydrate cause flatulence?
A1: Stachyose is a type of oligosaccharide that is not digested in the human small intestine due to the absence of the α-galactosidase enzyme.[1][2] As a result, it travels to the colon intact, where it is fermented by the gut microbiota.[3][4][5] This fermentation process produces gases such as hydrogen, carbon dioxide, and in some individuals, methane (B114726), leading to flatulence and bloating.[6][7]
Q2: Is the flatulence associated with this compound administration a cause for concern in study participants?
A2: While flatulence can cause discomfort, it is generally not considered a serious adverse event in the context of this compound consumption.[8][9] It is a predictable physiological response to the fermentation of this prebiotic fiber.[5] However, it is crucial to monitor the severity of symptoms and their impact on participant compliance and well-being.
Q3: Can the gut adapt to this compound supplementation to reduce flatulence over time?
A3: Yes, studies on similar prebiotics have shown that the gut microbiota can adapt to regular consumption.[9][10][11] Initial increases in gas production may decrease and return to baseline levels after a period of consistent intake, often within a couple of weeks.[9][11] This adaptation is believed to involve a shift in the microbiota towards pathways that produce less gas.[9][11]
Q4: What are the primary strategies to mitigate flatulence in participants receiving this compound?
A4: The primary strategies include:
-
Enzymatic Supplementation: Co-administration of the enzyme α-galactosidase can break down Stachyose in the upper gastrointestinal tract, reducing the amount available for fermentation in the colon.[12][13]
-
Probiotic Co-administration: Supplementation with specific probiotic strains may help modulate the gut microbiota composition, potentially reducing gas-producing bacteria.[6][10][14]
-
Dosage Titration: Starting with a low dose of this compound and gradually increasing it can allow the gut microbiota to adapt, minimizing the initial onset of flatulence.[10]
Troubleshooting Guide
Issue: Participants report excessive and uncomfortable flatulence after this compound administration.
Troubleshooting Steps:
-
Quantify the Symptom:
-
Utilize a standardized gastrointestinal symptom rating scale to assess the severity and frequency of flatulence and bloating.
-
Consider objective measurements such as a hydrogen breath test to quantify gas production.
-
-
Implement Mitigation Strategies (select one or a combination):
-
Introduce α-Galactosidase: Co-administer an appropriate dose of α-galactosidase with each dose of this compound.
-
Initiate Probiotic Supplementation: Introduce a probiotic containing strains known to aid in carbohydrate digestion and reduce gas, such as Bifidobacterium lactis HN019.
-
Adjust Dosing Regimen: If the study design allows, reduce the this compound dose and gradually escalate to the target dose over several days to weeks.
-
-
Monitor and Evaluate:
-
Continue to monitor symptoms using the rating scale and/or hydrogen breath tests to assess the effectiveness of the intervention.
-
Collect fecal samples to analyze changes in the gut microbiota composition if this is within the scope of the study.
-
Data Presentation
Table 1: this compound Dosage and Reported Gastrointestinal Effects
| Study Population | This compound Dosage | Duration | Reported Gastrointestinal Effects | Reference |
| Healthy Adults | 5 g/day | 14 days | No significant adverse effects reported. | [8][15] |
| Constipated Patients | 5 g/day | 30 days | No significant adverse effects reported. | [8][15] |
| Piglets | 1% of diet | N/A | Adverse effect on growth performance, ameliorated by α-galactosidase. | [16] |
Table 2: Efficacy of Interventions for Mitigating Oligosaccharide-Induced Flatulence
| Intervention | Study Population | Dosage/Strain | Outcome | Reference |
| α-Galactosidase | Healthy Volunteers | 200 Gal/U | Effective in reducing abdominal symptomatology. | [12] |
| Probiotics | Healthy Adults | Bifidobacterium lactis HN019 | 45% decrease in flatulence. | [6][10] |
| Probiotics | Irritable Bowel Syndrome Patients | Bifidobacterium infantis 35624 (1x10^8 CFU) | Lowered flatulence. | [10] |
| Gut Adaptation | Healthy Subjects (with GOS) | N/A | 37% increase in intestinal gas initially, returning to pre-administration levels after 2 weeks. | [9][11] |
Experimental Protocols
1. Protocol for Quantification of Intestinal Gas Production via Hydrogen Breath Test
This protocol is adapted from standard procedures for hydrogen breath tests to assess carbohydrate malabsorption.[17]
-
Participant Preparation:
-
For two weeks prior to the test, participants should not take any antibiotics.
-
For 24-48 hours before the test, participants should follow a low-carbohydrate diet, avoiding high-fiber foods, dairy, fruits, and vegetables to minimize baseline hydrogen production.
-
Participants must fast for 8-12 hours overnight before the test. Water is permitted.
-
On the morning of the test, participants should avoid smoking and vigorous exercise.
-
-
Testing Procedure:
-
A baseline breath sample is collected by having the participant exhale into a breath collection bag or device.
-
The participant ingests a standardized dose of this compound dissolved in water.
-
Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 2-3 hours.
-
During the test, participants should remain at rest and record any gastrointestinal symptoms experienced.
-
-
Data Analysis:
-
Breath samples are analyzed for hydrogen and methane concentrations in parts per million (ppm).
-
A significant rise in hydrogen (e.g., >20 ppm over baseline) within 90 minutes is indicative of fermentation of the substrate.
-
2. Protocol for Co-administration of α-Galactosidase
-
Objective: To assess the efficacy of α-galactosidase in reducing Stachyose-induced flatulence.
-
Materials:
-
This compound
-
α-galactosidase preparation (standardized in Galactosidase Units - GALU)
-
Placebo control
-
-
Procedure (Crossover Design Example):
-
Phase 1: Participants are randomized to receive either this compound plus α-galactosidase or this compound plus placebo for a defined period (e.g., 7 days).
-
Gastrointestinal symptoms are recorded daily using a validated questionnaire. A hydrogen breath test may be performed at the end of the phase.
-
Washout Period: A washout period of at least one week is implemented where no supplements are taken.
-
Phase 2: Participants cross over to the other treatment arm for the same duration as Phase 1.
-
Symptom scores and/or breath test results are compared between the α-galactosidase and placebo phases.
-
3. Protocol for Probiotic Intervention
-
Objective: To evaluate the effect of a specific probiotic strain on the gastrointestinal tolerance of this compound.
-
Materials:
-
This compound
-
Probiotic capsules (e.g., containing Bifidobacterium lactis HN019)
-
Placebo capsules
-
-
Procedure (Parallel Group Design Example):
-
Participants are randomized into two groups:
-
Group A: Receives this compound and probiotic capsules.
-
Group B: Receives this compound and placebo capsules.
-
-
The intervention is carried out for a specified duration (e.g., 4 weeks).
-
Gastrointestinal symptoms are monitored throughout the study.
-
Optional: Fecal samples can be collected at baseline and at the end of the study to analyze changes in the gut microbiota composition via 16S rRNA sequencing.
-
Symptom scores and microbiota data are compared between the two groups.
-
Visualizations
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. Probiotics for Flatulence | Probiotics Learning Lab [optibacprobiotics.com]
- 6. Evaluation of clinical safety and beneficial effects of stachyose-enriched α-galacto-oligosaccharides on gut microbiota and bowel function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study Finds Prebiotics Gas Reduces With Time | Professionals [optibacprobiotics.com]
- 8. Probiotics for Flatulence | Probiotics Learning Lab [optibacprobiotics.com]
- 9. gutbiome.com.au [gutbiome.com.au]
- 10. A pilot trial on subjects with lactose and/or oligosaccharides intolerance treated with a fixed mixture of pure and enteric-coated α- and β-galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Worried about passing gas after a meal? Probiotics might help! [gutmicrobiotaforhealth.com]
- 13. Evaluation of clinical safety and beneficial effects of stachyose-enriched α-galacto-oligosaccharides on gut microbiota and bowel function in humans - Food & Function (RSC Publishing) [pubs.rsc.org]
- 14. Effect of dietary supplementation with alpha-galactosidase preparation and stachyose on growth performance, nutrient digestibility and intestinal bacterial populations of piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medicine.umich.edu [medicine.umich.edu]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. Hydrogen Breath Tests - Brigham and Women's Hospital. [brighamandwomens.org]
Optimizing extraction yield of Stachyose tetrahydrate from plant material
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for optimizing the extraction yield of stachyose (B150584) tetrahydrate from plant materials. The information is presented in a question-and-answer format to directly address common challenges and frequently asked questions encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction process, offering potential causes and solutions to enhance your experimental outcomes.
Issue 1: Low Stachyose Tetrahydrate Yield
-
Question: My stachyose extraction yield is consistently lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low stachyose yield can stem from several factors throughout the extraction and purification process. Here are the primary considerations and troubleshooting steps:
-
Suboptimal Extraction Parameters: The efficiency of stachyose extraction is highly dependent on the solvent, temperature, and duration of the process.
-
Solvent Choice: The polarity of the solvent system is critical. While stachyose is highly soluble in water, aqueous ethanol (B145695) solutions are commonly used to precipitate proteins and other less polar compounds.[1] However, high concentrations of ethanol (>80%) can decrease stachyose solubility and hinder its diffusion from the plant matrix.[1][2] For optimal results, an ethanol concentration between 50% and 70% is often recommended.[1][3]
-
Temperature: Increasing the extraction temperature generally enhances the solubility and diffusion of stachyose, leading to higher yields.[4] However, excessively high temperatures can risk thermal degradation of the target compound. A temperature range of 50°C to 60°C is often a good starting point.[3][5] Boiling temperatures have been shown to be effective, especially with higher ethanol concentrations.[2]
-
Extraction Time: Sufficient time is required for the solvent to penetrate the plant material and solubilize the stachyose. Extraction times of 40 minutes to 2 hours are commonly reported.[3]
-
-
Inefficient Plant Material Preparation: The physical state of the plant material significantly impacts extraction efficiency.
-
Particle Size: Ensure the plant material is finely ground to a consistent and small particle size. This increases the surface area available for solvent interaction, facilitating a more thorough extraction.
-
Pre-treatment: For some plant materials, a defatting step using a non-polar solvent like chloroform (B151607) prior to the main extraction can remove lipids that may interfere with the process.[3]
-
-
Enzymatic Degradation: The presence of endogenous enzymes such as α-galactosidase in the plant material can lead to the hydrolysis of stachyose during the extraction process, especially in aqueous environments.[6]
-
Enzyme Deactivation: Blanching the plant material with steam or hot water before extraction can help to denature these enzymes. Alternatively, using hot ethanol as the extraction solvent can simultaneously extract stachyose and inactivate enzymes.[7]
-
-
Issue 2: Impure Stachyose Extract
-
Question: My final stachyose product is impure, containing other sugars and contaminants. How can I improve the purity?
-
Answer: Achieving high purity is a common challenge due to the co-extraction of other soluble carbohydrates and plant metabolites. Here are strategies to enhance the purity of your this compound:
-
Co-extraction of Similar Oligosaccharides: Plant materials rich in stachyose often contain other members of the raffinose (B1225341) family of oligosaccharides (RFOs), such as raffinose and verbascose, as well as sucrose.[6] These sugars have similar chemical properties, making their separation difficult.
-
Chromatographic Purification: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating individual sugars. The choice of stationary phase (e.g., amino-bonded or ligand-exchange columns) and mobile phase composition is crucial for achieving good resolution.[8] Preparative chromatography can be employed to isolate pure stachyose from the mixture.
-
-
Presence of Proteins and Polysaccharides: The crude extract often contains significant amounts of proteins and polysaccharides which can interfere with downstream purification and analysis.
-
Solvent Precipitation: As mentioned, using an appropriate concentration of ethanol (e.g., 50-80%) in the extraction solvent can help to precipitate a significant portion of proteins and polysaccharides.[1]
-
Ultrafiltration: This technique can be used to separate molecules based on size. By selecting a membrane with an appropriate molecular weight cut-off, smaller molecules like stachyose can pass through while larger proteins and polysaccharides are retained.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best plant sources for high-yield stachyose extraction?
A1: Stachyose is naturally abundant in a variety of plants. Legumes are a particularly rich source, with soybeans (Glycine max) containing 1.4% to 4.1% stachyose by dry weight.[6] Other notable sources include peas (Pisum sativum), chickpeas (Cicer arietinum), and lupin species (Lupinus spp.).[6] The tubers of Chinese artichoke (Stachys sieboldii) are an exceptionally concentrated source, with stachyose comprising up to 23.6% of the dry weight.[6]
Q2: What is the optimal solvent system for stachyose extraction?
A2: The optimal solvent depends on the specific plant material and the desired purity of the final product.
-
Water: Water is an excellent solvent for stachyose due to its high polarity and is often used in industrial extraction for its simplicity and safety.[2][9]
-
Aqueous Ethanol: A mixture of ethanol and water (typically 50-70% ethanol) is widely used.[1][3] The ethanol component helps to precipitate unwanted proteins and polysaccharides, leading to a cleaner crude extract.[1] It has been observed that increasing ethanol concentration beyond 60% can lead to a decrease in the extraction yield of raffinose family oligosaccharides.[1]
-
Alkaline Extraction: In some cases, adjusting the pH of the extraction solvent to an alkaline value (e.g., pH 12) has been shown to significantly increase the extraction yield of stachyose from fresh Rehmannia glutinosa. However, the stability of stachyose at high pH should be considered.[10]
Q3: How does temperature affect stachyose extraction yield?
A3: Temperature plays a significant role in extraction efficiency. Generally, increasing the temperature enhances the solubility of stachyose and improves its diffusion rate from the plant matrix, resulting in a higher yield.[4] For extractions using aqueous alcohol (e.g., 80%), operating at the boiling point of the solvent has been shown to achieve maximum extraction.[2] However, for water or lower concentrations of alcohol (e.g., 50%), the process is less sensitive to heat, with comparable results obtained at temperatures ranging from 50°C to boiling.[2] It is important to note that prolonged exposure to very high temperatures could potentially lead to the degradation of stachyose.[3]
Q4: What analytical methods are suitable for quantifying this compound?
A4: Several analytical techniques can be used for the quantification of stachyose.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. HPLC systems equipped with a refractive index detector (RID) or an evaporative light scattering detector (ELSD) are well-suited for analyzing non-chromophoric sugars like stachyose.[3][8] An amino-bonded column with an acetonitrile/water mobile phase is a frequently used setup.[3][8]
-
Thin-Layer Chromatography (TLC): TLC can be used for a more rapid, semi-quantitative analysis and for monitoring the progress of purification.[11]
-
Enzymatic Assays: Specific enzyme-based kits are available for the quantification of certain sugars and can be adapted for stachyose, though they may be less specific than chromatographic methods.[12]
Data Presentation
Table 1: Effect of Solvent and Temperature on Stachyose Extraction Yield from Soybean Meal
| Extraction Solvent | Temperature (°C) | Relative Stachyose Yield (%) | Reference |
| Water | 20 | 83-86 | [2] |
| Water | 50 | 94-98 | [2] |
| Water | Boiling | 100 | [2] |
| 50% Aqueous Methanol | 20 | 83-86 | [2] |
| 50% Aqueous Methanol | 50 | 94-98 | [2] |
| 50% Aqueous Methanol | Boiling | ~100 | [2] |
| 80% Aqueous Methanol | 20 | Low | [2] |
| 80% Aqueous Methanol | 50 | 81-87 | [2] |
| 80% Aqueous Methanol | Boiling | 100 | [2] |
Note: Relative yields are compared to the maximum yield obtained under the tested conditions.
Table 2: Optimized Extraction Parameters for Stachyose from Stachys floridana
| Parameter | Optimal Value | Reference |
| Extraction Temperature | 60°C | [3] |
| Extraction Time | 40 minutes | [3] |
| Ethanol Concentration | 60% (v/v) | [3] |
| Solid-to-Liquid Ratio | 1:10 (g/mL) | [3] |
Experimental Protocols
Protocol 1: General Procedure for Stachyose Extraction from Legume Seeds (e.g., Soybeans)
-
Sample Preparation:
-
Grind the dried legume seeds into a fine powder (e.g., to pass through a 40-60 mesh sieve).
-
Optional Defatting Step: Reflux the powder with chloroform for 2 hours at 60°C to remove lipids. Filter and air-dry the defatted material.[3]
-
-
Extraction:
-
Initial Purification:
-
Filter the mixture while hot to separate the liquid extract from the solid residue.
-
Collect the supernatant and allow it to cool. Centrifuge at 4000 rpm for 15 minutes to pellet any remaining fine solids.
-
-
Solvent Removal and Concentration:
-
Concentrate the supernatant using a rotary evaporator at a temperature below 50°C to remove the ethanol.
-
The remaining aqueous solution can be freeze-dried to obtain a crude stachyose powder.
-
-
Quantification:
-
Redissolve a known amount of the crude powder in the HPLC mobile phase.
-
Analyze the sample using an HPLC system with a refractive index detector and an amino-bonded column. A mobile phase of acetonitrile:water (70:30, v/v) is a common starting point.[3]
-
Quantify the stachyose content by comparing the peak area to a standard curve prepared with pure this compound.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Key parameters influencing stachyose extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of extracting stachyose from Stachys floridana Schuttl. ex Benth by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]
- 10. extractionmagazine.com [extractionmagazine.com]
- 11. CN101625350A - Method for measuring content of stachyose and raffnose in food - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Stachyose Tetrahydrate vs. Inulin: A Comparative Guide to Their Effects on Bifidobacterium Growth
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two prominent prebiotics, stachyose (B150584) tetrahydrate and inulin (B196767), on the growth and metabolic activity of Bifidobacterium. The information presented is collated from in vitro studies to facilitate an evidence-based evaluation for research and development applications.
Executive Summary
Both stachyose tetrahydrate, a raffinose (B1225341) family oligosaccharide (RFO), and inulin, a fructan, demonstrate significant bifidogenic properties. However, their utilization and the subsequent metabolic outputs can differ, largely dependent on the specific strain of Bifidobacterium. In vitro evidence suggests that stachyose fermentation predominantly leads to a significant increase in acetate (B1210297) production. Inulin fermentation supports the growth of a range of Bifidobacterium species and, in mixed culture environments, can contribute to the production of butyrate (B1204436), in addition to acetate and lactate (B86563). The choice between these prebiotics may, therefore, be guided by the desired metabolic end-products and the target Bifidobacterium species.
Comparative Analysis of Prebiotic Effects
Impact on Bifidobacterium Growth and Short-Chain Fatty Acid (SCFA) Production
The following tables summarize quantitative data from in vitro fermentation studies. It is important to note that the data for stachyose and inulin are derived from separate studies and are presented here for comparative purposes. Experimental conditions, such as the specific Bifidobacterium strains or fecal microbiota composition, may vary between studies.
Table 1: Effect of Stachyose Supplementation on Bifidobacterium Abundance and SCFA Production in an In Vitro Fecal Fermentation Model from Obese Children [1]
| Parameter | Control Group | Stachyose Group | Fold Change |
| Relative Abundance of Bifidobacterium | 6.15% | 55.08% | ~8.96 |
| SCFA Concentration (after 24h fermentation) | |||
| Acetate (μmol/mL) | ~20 | ~45 | ~2.25 |
| Propionate (μmol/mL) | ~15 | ~10 | ~0.67 |
| Butyrate (μmol/mL) | ~10 | ~12 | ~1.20 |
Data extrapolated from graphical representations in the cited study and should be considered indicative.
Table 2: Growth of Various Bifidobacterium Strains on Inulin and SCFA Production in Fecal Cultures [2][3]
| Bifidobacterium Strain | Growth on Inulin (OD600 after 48h)¹ | SCFA Profile in Fecal Culture with Inulin² |
| B. adolescentis ALB 1 | High | Butyrate was the major fermentation product. Acetate and lactate were also produced. |
| B. thermophilum ATCC 25866 | Moderate | Not specified for individual strains |
| B. infantis ATCC 27920 | No significant growth | Not applicable |
| B. bifidum DSMZ 20456 | No significant growth | Not applicable |
¹Growth is categorized based on the reported OD600 values in the study. It is important to note that out of 55 strains tested, only eight showed significant growth on inulin.[2][3] ²SCFA profile was determined in mixed fecal batch cultures, not in pure strain cultures.[2][3]
Experimental Protocols
In Vitro Fermentation of Stachyose with Human Fecal Microbiota[1]
-
Fecal Sample Collection and Preparation: Fecal samples were collected from 40 healthy obese children. Samples were homogenized and prepared as a fecal slurry.
-
In Vitro Fermentation: The fermentation was conducted in a simulated in vitro fermentation system. The culture medium was supplemented with stachyose. A control group without stachyose supplementation was also included.
-
Incubation: The cultures were incubated anaerobically for 24 hours.
-
Microbiota Analysis: The composition of the gut microbiota was analyzed using 16S rRNA gene sequencing.
-
SCFA Analysis: The concentrations of short-chain fatty acids (acetate, propionate, butyrate, etc.) in the fermentation broth were measured by gas chromatography (GC).
In Vitro Fermentation of Inulin by Pure Bifidobacterium Strains and Fecal Cultures[2][3]
-
Bacterial Strains and Culture Conditions: 55 strains of Bifidobacterium were cultured in a semi-synthetic medium (SM) with inulin (10 g/L) as the sole carbon source. Cultures were incubated anaerobically at 37°C for 48 hours.
-
Growth Measurement: Bacterial growth was determined by measuring the optical density at 600 nm (OD600).
-
Fecal Culture Fermentation: Fresh fecal slurries from healthy human donors were used to inoculate batch culture vessels containing a basal nutrient medium supplemented with inulin.
-
Microbial Enumeration: Changes in bacterial populations, including Bifidobacterium, were enumerated using fluorescence in situ hybridization (FISH).
-
SCFA Analysis: Short-chain fatty acid concentrations in the fecal culture supernatants were analyzed using gas chromatography (GC).
Metabolic Pathways and Mechanisms
The metabolism of both stachyose and inulin by Bifidobacterium ultimately converges on the "Bifid Shunt" or fructose-6-phosphate (B1210287) phosphoketolase (F6PPK) pathway, a key metabolic route in these bacteria that produces acetic acid and lactic acid. The initial steps of degradation, however, differ based on the structure of the prebiotic.
Stachyose, a tetrasaccharide composed of two galactose units, one glucose unit, and one fructose (B13574) unit, requires the action of α-galactosidase to cleave the galactose residues. The resulting sucrose (B13894) can then be further metabolized. In contrast, inulin, a polymer of fructose, is hydrolyzed by β-fructofuranosidases.
Conclusion
Both this compound and inulin are effective in promoting the growth of beneficial Bifidobacterium. The primary distinction lies in their substrate specificity among different Bifidobacterium strains and their resulting SCFA production profiles. Stachyose appears to be a potent inducer of acetate, while inulin's effects are more varied, with the potential for significant butyrate production in a mixed microbial environment. These differences are critical considerations for the targeted development of synbiotics and functional foods aimed at modulating the gut microbiome for specific health outcomes. Further direct comparative studies under identical conditions are warranted to fully elucidate the nuanced effects of these two prebiotics.
References
- 1. Characteristics of stachyose-induced effects on gut microbiota and microbial metabolites in vitro associated with obesity in children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Stachyose vs. Raffinose: A Comparative Analysis of Their Impact on Gut Microbiota Composition
Stachyose (B150584) and raffinose (B1225341), both members of the raffinose family of oligosaccharides (RFOs), are non-digestible carbohydrates that function as prebiotics, selectively stimulating the growth and activity of beneficial bacteria in the colon.[1] While structurally similar, their differing degrees of polymerization—stachyose being a tetrasaccharide and raffinose a trisaccharide—may influence their fermentation profiles and subsequent effects on the gut microbial ecosystem. This guide provides a comparative analysis of stachyose and raffinose, summarizing key experimental findings on their impact on gut microbiota composition and the production of short-chain fatty acids (SCFAs), crucial metabolites for gut health.
Impact on Gut Microbiota Composition
Both stachyose and raffinose have been shown to modulate the composition of the gut microbiota, primarily by promoting the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus, and inhibiting potentially pathogenic bacteria like Clostridium.
An in vivo study in a poultry model demonstrated that both stachyose and raffinose supplementation led to significant increases in the relative abundance of Bifidobacterium and Lactobacillus, while significantly decreasing the abundance of Clostridium.[2] However, this particular study did not find a statistically significant difference between the effects of stachyose and raffinose on these specific genera.[2]
In an in vitro fermentation model using human fecal microbiota, stachyose was found to significantly increase the relative abundance of the phylum Actinobacteria and the genera Bifidobacterium, Lactobacillus, Faecalibacterium, and Prevotella. Conversely, it led to a decrease in the abundance of Bacteroides and Escherichia-Shigella.[3]
The table below summarizes the comparative effects of stachyose and raffinose on key gut microbial populations based on available experimental data.
| Microbial Taxon | Effect of Stachyose | Effect of Raffinose | Reference(s) |
| Phylum | |||
| Actinobacteria | Significant Increase | Data Not Available | [3] |
| Genus | |||
| Bifidobacterium | Significant Increase | Significant Increase | [2][3] |
| Lactobacillus | Significant Increase | Significant Increase | [2][3] |
| Faecalibacterium | Increase | Data Not Available | [3] |
| Prevotella | Increase | Data Not Available | [3] |
| Clostridium | Significant Decrease | Significant Decrease | [2] |
| Bacteroides | Decrease | Data Not Available | [3] |
| Escherichia-Shigella | Decrease | Data Not Available | [3] |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of prebiotics like stachyose and raffinose by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate. These molecules serve as an energy source for colonocytes, regulate gut motility, and have anti-inflammatory properties.
An in vitro fermentation study using a porcine fecal inoculum directly compared the total SCFA production from stachyose and raffinose. The results indicated that stachyose fermentation resulted in a greater total production of SCFAs compared to raffinose.[4]
Another in vitro study with human fecal microbiota showed that stachyose fermentation significantly increased the production of acetic acid and butyric acid.[3] While direct comparative data for individual SCFAs under identical conditions is limited, separate studies provide insights into their individual fermentation profiles.
The following table presents a comparison of SCFA production from stachyose and raffinose based on available data. It is important to note that the data for individual SCFAs for raffinose is derived from a different study than that for stachyose and the total SCFA comparison, and thus direct quantitative comparisons should be made with caution.
| Fermentation Parameter | Stachyose | Raffinose | Reference(s) |
| Total SCFA Production | Greater than Raffinose | Less than Stachyose | [4] |
| Individual SCFAs | |||
| Acetate | Significant Increase | Produced | [3] |
| Propionate | No Significant Change | Produced | [3] |
| Butyrate | Significant Increase | Produced | [3] |
| pH Change | Higher pH compared to other oligosaccharides | Higher pH compared to other oligosaccharides | [4] |
Experimental Protocols
In Vitro Fermentation of Prebiotics
A common method for assessing the prebiotic potential of substrates like stachyose and raffinose is through in vitro fermentation using fecal samples from healthy donors.
-
Inoculum Preparation: Fresh fecal samples are collected from healthy donors who have not consumed antibiotics for at least three months. The samples are pooled and homogenized in a sterile anaerobic buffer (e.g., phosphate-buffered saline) to create a fecal slurry.
-
Fermentation Medium: A basal medium containing nutrients for bacterial growth, such as peptone, yeast extract, and salts, is prepared and sterilized. The medium is made anaerobic by sparging with a gas mixture, typically containing N₂, CO₂, and H₂.
-
Fermentation Setup: The fermentation is carried out in anaerobic conditions at 37°C. A defined amount of the prebiotic substrate (stachyose or raffinose) is added to the fermentation medium. The fecal inoculum is then added to initiate the fermentation. Control fermentations without any added carbohydrate source are also run in parallel.
-
Sampling: Samples are collected from the fermentation vessels at various time points (e.g., 0, 6, 12, 24, 48 hours) to analyze changes in the microbial population and SCFA concentrations.
Gut Microbiota Composition Analysis (16S rRNA Gene Sequencing)
-
DNA Extraction: Bacterial DNA is extracted from the collected fermentation samples using commercially available kits that typically involve mechanical lysis (bead-beating) and enzymatic digestion to break open the bacterial cells.
-
PCR Amplification: The 16S rRNA gene, a marker gene for bacterial identification, is amplified from the extracted DNA using polymerase chain reaction (PCR). Specific primers targeting conserved regions of the 16S rRNA gene are used to amplify the variable regions (e.g., V3-V4), which are informative for taxonomic classification.
-
Library Preparation and Sequencing: The amplified DNA fragments are purified and prepared for high-throughput sequencing on platforms such as Illumina MiSeq. This involves ligating sequencing adapters to the DNA fragments.
-
Bioinformatic Analysis: The sequencing data is processed using bioinformatics pipelines. This includes quality filtering of reads, clustering of sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs), and assigning taxonomic classification to these sequences by comparing them against a reference database (e.g., Greengenes, SILVA). The relative abundance of different bacterial taxa is then calculated.
Short-Chain Fatty Acid (SCFA) Analysis (Gas Chromatography)
-
Sample Preparation: The fermentation samples are centrifuged to pellet the bacterial cells. The supernatant, containing the SCFAs, is collected.
-
Acidification and Extraction: The supernatant is acidified (e.g., with metaphosphoric acid or hydrochloric acid) to protonate the SCFAs, making them more volatile. An internal standard (e.g., 2-ethylbutyric acid) is added for quantification. The SCFAs are then extracted into an organic solvent like diethyl ether or methyl tert-butyl ether.
-
Derivatization (Optional but common): To improve their volatility and chromatographic properties, the extracted SCFAs can be derivatized.
-
Gas Chromatography (GC) Analysis: The extracted and derivatized SCFAs are injected into a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). The different SCFAs are separated based on their boiling points and retention times in the GC column.
-
Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve generated from known concentrations of acetate, propionate, and butyrate.
Metabolic Pathway
Stachyose and raffinose are metabolized by gut bacteria that possess the α-galactosidase enzyme, which is absent in humans. This enzyme hydrolyzes the α-1,6 glycosidic bonds in these oligosaccharides, breaking them down into simpler sugars that can then enter the central metabolic pathways of the bacteria, ultimately leading to the production of SCFAs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Intra Amniotic Administration of Raffinose and Stachyose Affects the Intestinal Brush Border Functionality and Alters Gut Microflora Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]
Validating the Prebiotic Activity of Stachyose Tetrahydrate In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo prebiotic activity of Stachyose (B150584) tetrahydrate against other common prebiotics, supported by experimental data. It is designed to assist researchers and professionals in drug development in evaluating the potential of Stachyose tetrahydrate as a therapeutic agent for modulating the gut microbiota.
Comparative Analysis of Prebiotic Activity
The efficacy of a prebiotic is determined by its ability to selectively stimulate the growth and activity of beneficial gut microorganisms, leading to the production of health-promoting metabolites such as short-chain fatty acids (SCFAs). The following table summarizes the in vivo effects of this compound in comparison to established prebiotics like Inulin, Fructooligosaccharides (FOS), and Galactooligosaccharides (GOS).
| Prebiotic | Dosage | Animal Model | Duration | Key Findings on Gut Microbiota | Key Findings on Short-Chain Fatty Acids (SCFAs) | Reference |
| This compound | 1.5 g/kg | Mice | 21 days | Significantly increased the relative abundance of beneficial bacteria such as Akkermansia. | Clinically proven to relieve constipation, mainly by increasing the abundance of SCFAs. | |
| This compound | Not specified | Rats | 4 weeks | Showed a selective enrichment of Phascolarctobacterium, Bilophila, Oscillospira, and Turicibacter. | Not specified | |
| This compound | Not specified | Mice | Not specified | In a colitis mouse model, stachyose increased the relative abundance of Lactobacillus from 0.175 to 0.355 and Akkermansia from 0.004 to 0.102. | Not specified | |
| Inulin | 15 g | Humans | 12 hours | Increased relative abundances of Bifidobacterium and Anaerostipes and a decrease in Bilophila. | Estimated colonic production of 137 ± 75 mmol of acetate, 11 ± 9 mmol of propionate, and 20 ± 17 mmol of butyrate (B1204436). | |
| Fructooligosaccharides (FOS) | 50 and 100 mg/kg/day | Rats | Not specified | Significantly increased the relative abundance of Bifidobacterium. | Not specified | |
| Galactooligosaccharides (GOS) | 2.5 g/kg bw | Mice | Not specified | In healthy mice, significantly increased the abundance of bacteria positive for butyryl-CoA transferase. | Significantly increased butyrate concentration in healthy mice. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of typical experimental protocols used to assess the in vivo prebiotic activity of compounds like this compound.
In Vivo Animal Study Protocol
-
Animal Model: Male Kunming mice are often used. Animals are housed in a controlled environment with a standard diet and water ad libitum.
-
Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into experimental groups (e.g., control group, Stachyose-treated group, and positive control groups with other prebiotics).
-
Intervention:
-
The control group receives a standard diet.
-
The experimental groups receive the standard diet supplemented with the specified prebiotic (e.g., this compound at a certain percentage of the diet or administered via oral gavage).
-
-
Duration: The intervention period typically lasts for several weeks (e.g., 4 consecutive weeks).
-
Sample Collection: Fecal samples are collected at baseline and at the end of the intervention period for microbiota analysis. At the end of the study, animals are euthanized, and cecal contents are collected for SCFA analysis.
-
Ethical Considerations: All animal procedures must be approved by an institutional animal care and use committee.
16S rRNA Gene Sequencing for Gut Microbiota Analysis
-
DNA Extraction: Total bacterial DNA is extracted from fecal or cecal samples using a commercially available DNA isolation kit according to the manufacturer's instructions.
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers.
-
Library Preparation: The PCR products are purified, quantified, and pooled to create a sequencing library.
-
Sequencing: The library is sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Data Analysis: The raw sequencing data is processed using bioinformatics pipelines (e.g., QIIME, Mothur) to perform quality filtering, chimera removal, operational taxonomic unit (OTU) clustering, and taxonomic assignment. Alpha and beta diversity analyses are then conducted to assess the changes in the gut microbiota composition.
Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography (GC)
-
Sample Preparation: Cecal contents are homogenized in a suitable solvent (e.g., saturated NaCl solution with sulfuric acid), and SCFAs are extracted with an organic solvent (e.g., diethyl ether).
-
Derivatization (Optional but recommended for improved detection): The extracted SCFAs can be derivatized to enhance their volatility and detection by GC.
-
Gas Chromatography: The prepared samples are injected into a gas chromatograph equipped with a flame ionization detector (FID).
-
Separation: SCFAs are separated on a capillary column with a suitable stationary phase.
-
Quantification: The concentration of individual SCFAs (acetate, propionate, butyrate, etc.) is determined by comparing the peak areas to those of a standard curve prepared with known concentrations of SCFA standards.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflow for In Vivo Prebiotic Validation
Caption: Experimental workflow for in vivo validation of prebiotic activity.
Signaling Pathway of Prebiotic Action
Caption: Simplified signaling pathway of prebiotic action in the host.
Head-to-head comparison of different oligosaccharides for prebiotic potential
A comprehensive analysis of leading oligosaccharides, detailing their impact on gut microbiota, short-chain fatty acid production, and immunomodulatory effects, supported by experimental data.
In the ever-evolving landscape of gut health research, prebiotics stand out for their ability to selectively nourish beneficial microorganisms in the gastrointestinal tract. Among the most studied prebiotics are various types of oligosaccharides, each with unique structural characteristics that influence their fermentation profile and subsequent physiological effects. This guide provides a head-to-head comparison of the prebiotic potential of several key oligosaccharides, including Fructooligosaccharides (FOS), Galactooligosaccharides (GOS), Xylooligosaccharides (XOS), and Maltooligosaccharides (MOS), presenting quantitative data from in vitro and in vivo studies to aid researchers, scientists, and drug development professionals in their evaluation.
Digestibility and Bioavailability
The efficacy of a prebiotic is contingent on its ability to resist digestion in the upper gastrointestinal tract and reach the colon intact, where it can be fermented by the resident microbiota. A comparative in vitro study assessed the digestibility of four different oligosaccharides by subjecting them to digestive enzymes. The results, summarized below, highlight significant differences in their resistance to hydrolysis.
| Oligosaccharide | Reducing Sugar Content after Hydrolysis (%)[1][2] | Released Glucose Content after Hydrolysis (%)[1][2] | Digestibility Interpretation[1] |
| Fructooligosaccharides (FOS) | 1.49 | 0.37 | Low |
| Ad-Fructooligosaccharides (Ad-FOS) | 1.69 | 0.18 | Low |
| Resistant Maltodextrin (RMD) | 7.71 | 5.74 | Moderate |
| Maltooligosaccharides (MOS) | 17.55 | 10.3 | Relatively High |
FOS and its variant, Ad-FOS, demonstrated the highest resistance to digestion, indicating that a larger proportion of these oligosaccharides would be available for fermentation in the colon.[1] In contrast, MOS showed a significantly higher degree of hydrolysis, suggesting that a smaller fraction would reach the large intestine to exert its prebiotic effects.[1]
Modulation of Gut Microbiota
A primary hallmark of a prebiotic is its ability to selectively stimulate the growth and/or activity of beneficial gut bacteria, most notably Bifidobacterium and Lactobacillus species.
In Vitro Fermentation Studies
In vitro fecal fermentation models provide a controlled environment to study the direct impact of oligosaccharides on microbial populations. One study compared the effects of FOS, Ad-FOS, MOS, and RMD on the growth of Bifidobacterium and Bacteroides.
Table 2: Changes in Microbial Populations during In Vitro Fecal Fermentation
| Oligosaccharide | Change in Bifidobacterium spp. Abundance[1][3] | Change in Bacteroides spp. Abundance[1][3] |
| Fructooligosaccharides (FOS) | Highest Increase | - |
| Ad-Fructooligosaccharides (Ad-FOS) | Second Highest Increase | - |
| Maltooligosaccharides (MOS) | Third Highest Increase | - |
| Resistant Maltodextrin (RMD) | Lowest Increase | Increased |
The results indicated that FOS was the most effective at promoting the growth of Bifidobacterium spp., followed by Ad-FOS and MOS.[1][3] Interestingly, RMD led to an increase in Bacteroides spp.[1][3] Other studies have also shown that XOS supplementation can significantly increase the abundance of Bifidobacterium.[4]
In Vivo Studies
Animal studies further corroborate the findings from in vitro models. In a study with mice, the administration of FOS, GOS, MOS, and chitooligosaccharides (COS) for 14 days led to significant increases in cecal concentrations of bifidobacteria and lactobacilli, while reducing the levels of potentially pathogenic Enterococcus and Enterobacteriaceae.[5]
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of oligosaccharides by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate (B1217596), and butyrate (B1204436). These metabolites play a crucial role in maintaining gut health, serving as an energy source for colonocytes, and exhibiting anti-inflammatory properties.
A comparative metabolome analysis of in vitro fecal fermentation revealed distinct SCFA production profiles for different oligosaccharides.
Table 3: Short-Chain Fatty Acid Production during In Vitro Fecal Fermentation
| Oligosaccharide | Total SCFA Production[1][3] | Acetate Production[1][3] | Butyrate Production[1][3] | Propionate Production[1][3] |
| Resistant Maltodextrin (RMD) | Highest | Second Highest (tied with MOS) | Highest | Produced |
| Fructooligosaccharides (FOS) | Second Highest | Highest | Third Highest | Not specified |
| Maltooligosaccharides (MOS) | Third Highest | Second Highest (tied with RMD) | Second Highest | Not specified |
| Ad-Fructooligosaccharides (Ad-FOS) | Lowest | Lowest | Lowest | Not specified |
RMD was found to be the most potent stimulator of total SCFA production, particularly butyrate and propionate.[1][3] FOS, on the other hand, led to the highest production of acetate.[1][3] Another study reported that hydrolyzed guar (B607891) gum produced the highest levels of total SCFAs, with significant production of propionate and butyrate.[6] Research on soymilk fermented with FOS and Raffinose family oligosaccharides (RFOs) showed that FOS supplementation led to significant production of butyrate, while RFOs were fermented more towards propionate.[7]
Immunomodulatory Effects
Beyond their impact on the gut microbiota and SCFA production, prebiotics can directly and indirectly modulate the immune system.[8][9] This can occur through the alteration of the intestinal microbiota, which in turn influences immune responses, or through direct interaction with immune cells.[8]
Dietary intervention with oligosaccharides such as GOS and FOS has been shown in both animal and human studies to have potential in preventing allergic conditions like atopic dermatitis and food allergies.[8] The immunomodulatory effects are thought to be mediated, in part, by the production of SCFAs which support anti-inflammatory pathways and enhance the function of the epithelial barrier.[10] Prebiotics can also directly interact with immune cells in the gut-associated lymphoid tissue (GALT), potentially leading to an increase in the production of secretory IgA and modulating the activity of Peyer's patches.[9]
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the accurate interpretation of the findings.
In Vitro Digestibility Assay
The digestibility of the oligosaccharides was determined using an in vitro digestion system that simulates the conditions of the human upper gastrointestinal tract.[1] The degree of digestion was quantified by measuring the amount of reducing sugars and released glucose after enzymatic hydrolysis.[1]
In Vitro Fecal Fermentation
To assess the impact on gut microbiota and SCFA production, in vitro batch fermentation was conducted using fresh fecal inocula from healthy human donors.[1][6] The fermentations were carried out under anaerobic conditions in a basal medium supplemented with the respective oligosaccharides.[11] Changes in microbial populations were typically analyzed using techniques like 16S rRNA gene sequencing or fluorescence in situ hybridization (FISH).[12][13] SCFA concentrations were measured using high-performance liquid chromatography (HPLC).[11][12]
Caption: A simplified workflow for the in vitro assessment of prebiotic potential.
Signaling Pathways in Prebiotic-Mediated Immunomodulation
The immunomodulatory effects of oligosaccharides are complex and involve multiple signaling pathways. One proposed mechanism involves the interaction of prebiotics and their fermentation products (SCFAs) with immune cells in the gut.
Caption: Prebiotic modulation of the gut-immune axis.
Conclusion
The comparative analysis of different oligosaccharides reveals distinct prebiotic profiles. FOS and GOS demonstrate strong bifidogenic effects, while RMD appears to be a potent stimulator of SCFA production, particularly butyrate.[1][3][5] The choice of a specific oligosaccharide for a particular application should therefore be guided by the desired physiological outcome, whether it is the targeted stimulation of beneficial bacteria, the enhanced production of specific SCFAs, or the modulation of the immune system. Further head-to-head clinical trials are warranted to confirm these in vitro findings and to elucidate the nuanced health benefits of each oligosaccharide in human populations.
References
- 1. Comparative analysis of prebiotic effects of four oligosaccharides using in vitro gut model: digestibility, microbiome, and metabolome changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative analysis of prebiotic effects of four oligosaccharides using in vitro gut model: digestibility, microbiome, and metabolome changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Prebiotic oligosaccharides change the concentrations of short-chain fatty acids and the microbial population of mouse bowel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Evaluation of Sensory Properties and Short-Chain Fatty Acid Production in Fermented Soymilk on Addition of Fructooligosaccharides and Raffinose Family of Oligosaccharides | MDPI [mdpi.com]
- 8. Mechanisms underlying immune effects of dietary oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Prebiotics Impact Immunity: Direct Mechanism Of Action - Danone Nutricia Academy [danonenutriciaacademy.in]
- 10. Experts Highlight the Immune Health Potential of Prebiotics – ILSI Europe [ilsi.eu]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
Stachyose Tetrahydrate vs. Fructo-oligosaccharides (FOS): A Comparative Guide to Their Impact on Short-Chain Fatty Acid Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two prebiotics, stachyose (B150584) tetrahydrate and fructo-oligosaccharides (FOS), on the production of short-chain fatty acids (SCFAs). This information is intended to assist researchers and drug development professionals in making informed decisions for their studies and product development.
Introduction
Stachyose, a tetrasaccharide belonging to the raffinose (B1225341) family of oligosaccharides (RFOs), and fructo-oligosaccharides (FOS) are non-digestible carbohydrates that are fermented by gut microbiota, leading to the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs).[1] The principal SCFAs—acetate (B1210297), propionate (B1217596), and butyrate (B1204436)—play a vital role in maintaining gut homeostasis, serving as an energy source for colonocytes, and exerting systemic effects on host health. While both stachyose and FOS are recognized for their prebiotic properties, their distinct chemical structures can lead to differential fermentation patterns and, consequently, variations in the resulting SCFA profiles.[1]
Comparative Analysis of SCFA Production
The fermentation of stachyose and FOS by gut microbiota consistently leads to an increase in total SCFA production. However, the relative proportions of acetate, propionate, and butyrate can differ, which may have implications for their specific health benefits.
Quantitative Data Summary
The following table summarizes the quantitative data on SCFA production from various studies investigating the effects of stachyose tetrahydrate and FOS.
| Prebiotic | Study Type | Model | Dosage | Duration | Acetate | Propionate | Butyrate | Total SCFAs | Reference |
| Stachyose | In vitro Fermentation | Fecal samples from obese children | Not specified | 24 hours | Significant increase | Reduction | Reduction | Not specified | [2][3][4] |
| Stachyose | In vitro Fermentation | Human fecal samples | Various concentrations | 24 hours | Significant increase | - | Significant increase | Increase | [5] |
| Stachyose | In vivo | High-fat diet-fed mice | 400 mg/kg | Not specified | - | - | Increase | - | [6] |
| FOS | In vitro Fermentation | Fecal samples from children | Not specified | 24 hours | Significant increase | - | - | Significant increase | [7] |
| FOS | In vivo | Mice | 1000 mg/(kg·d) | 14 days | Increase | Increase | Increase | Significant increase | [8] |
| RFOs (incl. Stachyose) vs. FOS | In vitro Fermentation | Soymilk with co-cultures | 3% | Not specified | - | 99-fold increase (as methyl propionate) | - | - | [9] |
| FOS vs. RFOs (incl. Stachyose) | In vitro Fermentation | Soymilk with co-cultures | 3% | Not specified | - | - | Increase (as methyl butyrate) | - | [9] |
Key Observations:
-
Stachyose: In vitro studies have shown that stachyose supplementation leads to a significant increase in acetate levels.[2][5] However, findings on propionate and butyrate have been variable, with one study reporting a reduction in both[2][3][4] and another showing a significant increase in butyrate.[5] An in vivo study in mice also demonstrated an increase in fecal butanoic acid (butyrate) with stachyose administration.[6]
-
FOS: FOS consistently demonstrates the ability to increase the production of total SCFAs, with notable increases in acetate.[7][8] One study also highlighted a significant increase in butyrate production when FOS was used in the fermentation of soymilk.[9]
-
Direct Comparison: A study directly comparing RFOs (including stachyose) and FOS in fermented soymilk found that RFOs led to a 99-fold increase in methyl propionate, while FOS supplementation resulted in an increase in methyl butyrate.[9] This suggests that the specific prebiotic substrate can selectively favor the production of different SCFAs.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
In Vitro Fecal Fermentation
This method is commonly used to assess the direct impact of prebiotics on the gut microbiota and their metabolic output.
-
Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors or specific patient populations (e.g., obese children).[2][7]
-
Preparation of Fecal Slurry: A 10% (w/v) fecal slurry is typically prepared by homogenizing the fecal samples in a sterile anaerobic buffer.
-
Fermentation: The fecal slurry is then incubated under anaerobic conditions with the prebiotic substrate (stachyose or FOS) at a specific concentration. A control group without any added prebiotic is also included.[2][7] The fermentation is usually carried out for 24-48 hours.
-
SCFA Analysis: After incubation, the fermentation broth is centrifuged, and the supernatant is collected for SCFA analysis. The concentrations of acetate, propionate, and butyrate are typically determined using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[2]
In Vivo Animal Studies
Animal models, particularly mice, are frequently used to investigate the physiological effects of prebiotics.
-
Animal Model: Mice are often fed a specific diet, such as a high-fat diet, to induce a particular phenotype (e.g., obesity, metabolic syndrome).[6]
-
Prebiotic Administration: The prebiotic (stachyose or FOS) is administered to the animals, typically through oral gavage or by incorporating it into their diet at a specified dosage (e.g., 1000 mg/kg body weight per day).[6][8] A control group receives a placebo (e.g., physiological saline).[8]
-
Study Duration: The experimental period can range from a few weeks to several months.[8]
-
Sample Collection and Analysis: At the end of the study, cecal contents or fecal samples are collected for SCFA analysis using GC or HPLC.[8]
Mandatory Visualizations
Experimental Workflow for In Vitro Prebiotic Fermentation
Caption: Workflow of in vitro fermentation for comparing prebiotic effects.
General Mechanism of Prebiotic Fermentation and SCFA Production
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristics of stachyose-induced effects on gut microbiota and microbial metabolites in vitro associated with obesity in children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cn.aminer.org [cn.aminer.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regulatory Effects of Stachyose on Colonic and Hepatic Inflammation, Gut Microbiota Dysbiosis, and Peripheral CD4+ T Cell Distribution Abnormality in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prebiotic oligosaccharides change the concentrations of short-chain fatty acids and the microbial population of mouse bowel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Sensory Properties and Short-Chain Fatty Acid Production in Fermented Soymilk on Addition of Fructooligosaccharides and Raffinose Family of Oligosaccharides [mdpi.com]
Verifying the Purity of Commercial Stachyose Tetrahydrate Supplements: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity and quality of investigational compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for verifying the purity of commercial stachyose (B150584) tetrahydrate supplements, complete with experimental data, detailed protocols, and a comparative analysis against other common prebiotic oligosaccharides.
Stachyose, a functional tetrasaccharide, is increasingly utilized in nutritional and pharmaceutical research for its prebiotic properties. Commercial stachyose supplements are available in various purity grades, typically ranging from 60% to over 98%. The primary impurities consist of other saccharides from its natural sources (e.g., soybeans), including sucrose, raffinose, and verbascose. Accurate quantification of stachyose and its potential impurities is critical for reliable experimental outcomes.
Comparison of Analytical Methods for Purity Verification
The most robust and widely used methods for the quantitative analysis of oligosaccharides like stachyose are High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
| Method | Principle | Advantages | Limitations | Typical Purity Assay Results | Common Impurities Detected |
| HPLC-RID | Differential refraction of light between the mobile phase and the sample eluting from the column. | Robust, reliable, and widely available. Good for quantifying major components. | Lower sensitivity compared to HPAEC-PAD. Not ideal for trace analysis. Gradient elution is challenging. | High-purity grade: >98%[1][2]. Lower grades can range from 60-80%. | Sucrose, Raffinose, Verbascose, Glucose, Fructose. |
| HPAEC-PAD | Anion-exchange separation of carbohydrates at high pH, followed by electrochemical detection. | High sensitivity and specificity for carbohydrates.[3] Excellent for separating closely related oligosaccharides and detecting trace impurities.[4] | Requires specialized equipment and can be more complex to operate. | Can provide a more detailed profile of high-purity samples, confirming >98% purity and quantifying trace components. | Sucrose, Raffinose, Verbascose, Galactinol, myo-inositol.[4] |
Experimental Protocols
High-Performance Liquid Chromatography with Refractive Index Detector (HPLC-RID)
This method is suitable for the routine quality control of stachyose supplements to quantify the main saccharide components.
Sample Preparation:
-
Accurately weigh 100 mg of the commercial stachyose tetrahydrate supplement.
-
Dissolve the sample in 10 mL of deionized water.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
-
Column: COSMOSIL Sugar-D (4.6 mm I.D. × 250 mm) or similar carbohydrate analysis column.[5]
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: 30 °C.[5]
-
Detector: Refractive Index Detector (RID).[5]
Quantification: Prepare standard solutions of sucrose, raffinose, and stachyose of known concentrations. Generate a calibration curve for each standard by plotting peak area against concentration. Determine the concentration of each component in the supplement sample by comparing its peak area to the calibration curve.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is recommended for high-sensitivity analysis, detailed impurity profiling, and resolving complex mixtures of related oligosaccharides.
Sample Preparation:
-
Prepare a stock solution of the stachyose supplement at 1 mg/mL in deionized water.
-
Perform a serial dilution to a final concentration of approximately 10-20 µg/mL.
-
Filter the final dilution through a 0.22 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: CarboPac PA100 (4 × 250 mm) with a guard column.[4]
-
Eluents:
-
A: Deionized Water
-
B: 200 mM Sodium Hydroxide (NaOH)
-
-
Gradient Elution: A gradient of NaOH is typically used to separate the Raffinose Family Oligosaccharides (RFOs). An example gradient could be a linear increase from 50 mM to 150 mM NaOH over 20-30 minutes.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 25 µL.
-
Detector: Pulsed Amperometric Detector (PAD) with a gold electrode using a standard carbohydrate waveform.
Quantification: Similar to HPLC-RID, quantification is achieved by using external standards of expected saccharides (stachyose, raffinose, verbascose, sucrose, etc.) to create calibration curves. The high sensitivity of PAD allows for the accurate quantification of minor impurities.[3]
Visualizing Experimental and Logical Frameworks
Stachyose vs. Alternative Prebiotic Supplements
Stachyose is often compared with other prebiotic fibers like Fructooligosaccharides (FOS) and Galactooligosaccharides (GOS). The choice of prebiotic can significantly impact research outcomes depending on the desired microbial modulation.
| Feature | Stachyose | Fructooligosaccharides (FOS) | Galactooligosaccharides (GOS) |
| Source | Naturally derived from legumes (e.g., soybeans). | Derived from inulin (B196767) (e.g., chicory root) or enzymatic synthesis from sucrose. | Synthesized from lactose. |
| Structure | Tetrasaccharide (Gal-Gal-Glc-Fru). | Fructose polymer with a terminal glucose unit. | Galactose polymer with a terminal glucose unit. |
| Bifidogenic Effect | Highly selective for Bifidobacteria. | Promotes Bifidobacteria and some Lactobacilli species. | Broadly stimulates Bifidobacteria and Lactobacilli. |
| Fermentation | Slower fermentation, potentially leading to less gas and bloating. | Rapidly fermented in the proximal colon. | Fermented throughout the colon. |
| Stability | High stability under acidic conditions and high temperatures. | Can be hydrolyzed under low pH and high-temperature conditions. | Generally stable. |
| Effective Dose | Lower effective doses (e.g., 3-5 grams/day) reported. | Typically requires higher doses for similar effects. | Dosing is variable depending on the specific GOS mixture. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A reliable and rapid method for soluble sugars and RFO analysis in chickpea using HPAEC-PAD and its comparison with HPLC-RI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Stachyose Tetrahydrate Fermentability: A Comparative Analysis Against Other Leading Prebiotics
This guide provides a comprehensive benchmark of the fermentability of stachyose (B150584) tetrahydrate in comparison to other widely recognized prebiotics: inulin, fructooligosaccharides (FOS), and galactooligosaccharides (GOS). The following sections detail the experimental protocols for in vitro fermentation, present comparative data on microbial proliferation and short-chain fatty acid (SCFA) production, and illustrate the key signaling pathways involved in prebiotic metabolism by the gut microbiota. This document is intended for researchers, scientists, and professionals in drug development to objectively evaluate the performance of stachyose tetrahydrate.
Experimental Protocols: In Vitro Fecal Fermentation
The assessment of prebiotic fermentability is commonly conducted through in vitro fermentation models that simulate the conditions of the human colon. These experiments typically utilize human fecal samples as the inoculum to represent the complex gut microbial ecosystem.
A generalized protocol for in vitro fecal fermentation involves the following steps[1][2][3]:
-
Fecal Sample Collection and Preparation: Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months prior to the study. The samples are homogenized and prepared as a fecal slurry in an anaerobic environment to preserve the viability of obligate anaerobes[3].
-
Fermentation Medium: A basal medium mimicking the nutrient environment of the colon is prepared. This medium typically contains peptones, yeast extract, bile salts, and various minerals. The prebiotic substrate (this compound, inulin, FOS, or GOS) is added as the primary carbon source[3].
-
Inoculation and Incubation: The fecal slurry is inoculated into the fermentation medium containing the prebiotic substrate. The cultures are then incubated under strict anaerobic conditions at 37°C for a specified period, typically ranging from 24 to 48 hours[3][4].
-
Sample Analysis: Aliquots of the fermentation broth are collected at various time points to analyze changes in the microbial community composition and the concentration of metabolic end-products.
-
Microbial Composition: Techniques such as 16S rRNA gene sequencing are employed to determine the relative abundance of different bacterial genera[1].
-
Short-Chain Fatty Acid (SCFA) Analysis: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) is used to quantify the concentrations of major SCFAs, including acetate (B1210297), propionate, and butyrate[1][5].
-
Data Presentation: Comparative Fermentability
The following tables summarize the quantitative data from various in vitro studies comparing the effects of stachyose, inulin, FOS, and GOS on gut microbiota composition and SCFA production.
Table 1: Impact on Key Microbial Populations (Relative Abundance)
| Prebiotic | Bifidobacterium | Lactobacillus | Other Notable Changes |
| This compound | Significant Increase[6] | Increase[6] | Increase in Faecalibacterium and Prevotella; Decrease in Bacteroides and Escherichia-Shigella[6] |
| Inulin | Significant Increase[7][8][9] | Increase reported in some studies[8] | May increase Faecalibacterium[7]. Can also increase Ruminococcaceae[9]. |
| Fructooligosaccharides (FOS) | Significant Increase[10] | Increase[11] | Generally promotes beneficial bacteria. |
| Galactooligosaccharides (GOS) | Significant Increase[9] | Increase | Broadly utilized by beneficial gut bacteria[9]. |
Table 2: Short-Chain Fatty Acid (SCFA) Production (mM)
| Prebiotic | Acetate | Propionate | Butyrate (B1204436) | Total SCFAs |
| This compound | Significantly Increased[6] | Generally stable or slightly decreased | Significantly Increased[6] | Increased[12] |
| Inulin | Increased[9] | Increased | Significantly Increased (often favors butyrate)[10] | Increased[9] |
| Fructooligosaccharides (FOS) | Significantly Increased (often the major SCFA)[10] | Increased[13] | Increased[13] | Increased[13] |
| Galactooligosaccharides (GOS) | Increased[9] | Increased | Increased | Increased[9] |
Note: The exact concentrations of SCFAs can vary depending on the specific experimental conditions, including the fecal donor, concentration of the prebiotic, and duration of fermentation.
Signaling Pathways in Prebiotic Fermentation
Prebiotics are not digested in the upper gastrointestinal tract and thus reach the colon intact, where they are fermented by the resident microbiota. This fermentation process leads to the production of SCFAs, which play a crucial role in gut health and host metabolism through various signaling pathways.
The primary SCFAs produced are acetate, propionate, and butyrate. These molecules can be utilized by colonocytes as an energy source, with butyrate being the preferred fuel. They also enter the systemic circulation and can influence distant organs and physiological processes. SCFAs exert their effects by activating G-protein coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109A, and by inhibiting histone deacetylases (HDACs).
Conclusion
This compound demonstrates strong prebiotic potential, comparable to and, in some aspects, potentially exceeding that of other established prebiotics like inulin, FOS, and GOS. In vitro fermentation studies consistently show that stachyose effectively stimulates the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus, while concurrently increasing the production of health-promoting short-chain fatty acids, notably acetate and butyrate[6].
While all tested prebiotics exhibit positive effects on the gut microbiota, there are nuances in their fermentation patterns. Fructooligosaccharides are often fermented more rapidly, leading to a quicker initial production of SCFAs, whereas inulin's longer chain length may result in a more sustained fermentation throughout the colon[14]. Stachyose appears to robustly promote a beneficial microbial shift and a significant increase in butyrate, a key energy source for colonocytes with anti-inflammatory properties[6].
The choice of a specific prebiotic for a particular application may depend on the desired outcome, such as the target microbial species or the preferred SCFA profile. The data presented in this guide suggests that this compound is a highly effective prebiotic with significant potential for applications in functional foods and therapeutic development aimed at modulating the gut microbiota and improving host health. Further direct comparative clinical studies are warranted to fully elucidate the relative in vivo efficacy of these prebiotics.
References
- 1. mdpi.com [mdpi.com]
- 2. An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality | Springer Nature Experiments [experiments.springernature.com]
- 3. In vitro fecal fermentation demonstrates the prebiotic-like properties of quinoa modulated by different preparation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Prebiotics enhance persistence of fermented-food associated bacteria in in vitro cultivated fecal microbial communities [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. Understanding the prebiotic potential of different dietary fibers using an in vitro continuous adult fermentation model (PolyFermS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative analysis of prebiotic effects of four oligosaccharides using in vitro gut model: digestibility, microbiome, and metabolome changes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Stachyose Tetrahydrate: A Guide for Laboratory Professionals
Researchers and scientists handling stachyose (B150584) tetrahydrate must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. While stachyose tetrahydrate is not classified as a hazardous substance, responsible waste management is crucial. This guide provides essential information for the safe and compliant disposal of this compound in a laboratory setting.
Waste Classification and Disposal Considerations
This compound is generally not considered hazardous waste.[1][2] However, it is imperative to consult local, regional, and national regulations to ensure full compliance, as waste disposal requirements can vary.[2] Chemical waste generators are responsible for determining if a discarded chemical should be classified as hazardous waste.[2]
| Parameter | Guideline |
| Hazardous Waste Classification | Not typically classified as hazardous. |
| Environmental Precautions | Avoid release into the environment. Do not empty into drains or allow contact with surface and ground water.[1][3][4] |
| Contaminated Packaging | Handle and dispose of in the same manner as the substance itself.[1] |
Step-by-Step Disposal Protocol
1. Uncontaminated this compound:
-
Collection: Place pure, uncontaminated this compound waste in a designated, clearly labeled, and suitable container for disposal.[3][4]
-
Disposal: Dispose of the contained waste in accordance with local, state, and federal regulations for non-hazardous solid waste.
2. Contaminated this compound:
-
Assessment: If this compound is mixed with other chemicals, the entire mixture must be evaluated based on the hazards of all components. The disposal protocol should then be adjusted for the most hazardous component.
-
Segregation: Keep this compound contaminated with hazardous materials separate from non-hazardous waste.
-
Disposal: Manage and dispose of the contaminated waste as hazardous waste, following all applicable institutional and governmental guidelines.
3. Spill Cleanup:
-
Containment: In the event of a spill, prevent the powder from becoming airborne.[4]
-
Cleanup: Mechanically sweep or shovel the spilled material into a suitable container for disposal.[3][4]
-
Personal Protective Equipment (PPE): While no special measures are noted for non-emergency personnel, it is good laboratory practice to wear appropriate PPE, including gloves and eye protection, during cleanup.[1][3]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling Stachyose tetrahydrate
Essential Safety and Handling Guide for Stachyose Tetrahydrate
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Substance Identification and Properties
This compound is a naturally occurring tetrasaccharide.[1] It is a non-hazardous, water-soluble carbohydrate that requires standard laboratory handling precautions.
| Property | Value |
| Molecular Formula | C₂₄H₄₂O₂₁·4H₂O[2] |
| Molecular Weight | 738.64 g/mol [2] |
| Appearance | Off-white solid[3] |
| Solubility | Soluble in water[3] |
| CAS Number | 10094-58-3[2] |
Hazard Identification and Risk Assessment
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[2] The primary risk associated with handling is the potential for inhalation of fine dust particles, which may cause minor respiratory irritation.[4]
| Hazard Category | Classification | Precautionary Measures |
| Acute Toxicity | Not Classified[5] | Avoid inhalation of dust.[3] |
| Skin Corrosion/Irritation | Not Classified; does not irritate the skin.[2][5] | Wash hands after handling.[6] |
| Eye Damage/Irritation | Not Classified; may cause irritation.[2][5] | Wear safety glasses to prevent eye contact with dust.[3] |
| Respiratory Sensitization | Not Classified[5] | Handle in a well-ventilated area.[3] |
Operational Plans: Personal Protective Equipment (PPE)
Adherence to good laboratory practices is essential. The following personal protective equipment is recommended to ensure safety when handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves | Protects hands from contamination. Gloves must be inspected prior to use.[6] |
| Eye/Face Protection | Safety glasses or goggles[3] | Protects eyes from accidental splashes or airborne dust particles. |
| Skin and Body Protection | Lab coat | Prevents contamination of personal clothing. |
Experimental Protocol: Handling this compound Powder
The following protocol outlines the standard procedure for handling this compound powder.
Methodology for Handling this compound Powder:
-
Preparation:
-
Ensure the work area, such as a laboratory bench or a chemical fume hood, is clean and uncluttered.
-
Verify that a sink and eyewash station are accessible.
-
Don the required PPE: a lab coat, nitrile gloves, and safety glasses.
-
-
Weighing and Transfer:
-
Solubilization:
-
To prepare a solution, add the weighed this compound powder to the appropriate volume of solvent (e.g., deionized water, DMSO) in a suitable flask or beaker.[7]
-
Stir or agitate the mixture until the solid is fully dissolved.
-
-
Post-Handling:
-
Securely cap all containers of this compound.
-
Clean any residual powder from the work surface with a damp cloth or paper towel.
-
Dispose of contaminated gloves and any single-use items in the appropriate laboratory waste stream.
-
Wash hands thoroughly with soap and water.[6]
-
Disposal Plan
Waste Disposal:
-
Sweep up and shovel any solid waste into suitable, closed containers for disposal.[6]
-
Dispose of this compound waste in accordance with local, state, and federal regulations. As it is not classified as hazardous, it can typically be disposed of in the regular trash, but laboratory policies should be confirmed.
-
Do not allow the product to enter drains.[6]
Emergency Procedures:
-
In case of eye contact: Flush eyes with water as a precaution.[6]
-
In case of skin contact: Wash off with soap and plenty of water.[6]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
